molecular formula CaSi B1174954 Calcium silicide CAS No. 12737-18-7

Calcium silicide

Cat. No.: B1174954
CAS No.: 12737-18-7
M. Wt: 68.16 g/mol
InChI Key: OSMSIOKMMFKNIL-UHFFFAOYSA-N
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Description

Contextualizing Calcium Silicide within the Landscape of Intermetallic Compounds and Zintl Phases

This compound (CaSi₂) is a significant inorganic compound that occupies a unique position at the intersection of intermetallic compounds and Zintl phases. Intermetallic compounds are solids containing two or more metallic elements, with a distinct crystal structure and ordered atomic arrangement. This compound fits this description, being composed of the alkaline earth metal calcium and the metalloid silicon.

The classification of certain calcium silicides as Zintl phases provides a deeper understanding of their chemical bonding and electronic properties. Zintl phases are a subclass of intermetallic compounds formed between an electropositive metal (like an alkali or alkaline earth metal) and a main group element (a metalloid or post-transition metal). In these phases, a significant charge transfer occurs from the electropositive metal to the more electronegative element, leading to the formation of polyatomic anions, often referred to as Zintl ions. fsu.edu This charge transfer results in compounds that are typically semiconducting or semimetallic. fsu.edu

Several phases in the calcium-silicon system, such as CaSi, Ca₃Si₄, and Ca₁₄Si₁₉, are considered Zintl phases. researchgate.netmdpi.com For instance, in CaSi, which possesses a base-centered orthorhombic structure, the Zintl concept helps to explain its semimetallic behavior. researchgate.net The structure of these compounds often features complex anionic networks of silicon atoms, which are stabilized by the surrounding calcium cations. For example, CaSi₂ contains hexagonal layers of silicon atoms stabilized by intercalated calcium atoms. researchgate.net The nature of the chemical bonding in these compounds is a subject of ongoing research, with studies exploring the dual nature of the wave function to understand the bonding within the silicon dumbbells found in phases like Ca₅Si₃ and CaSi₃. acs.org

Historical Evolution of Research on Calcium-Silicon Binary Systems

Research into the calcium-silicon (Ca-Si) binary system has a long history, driven initially by its applications in metallurgy and pyrotechnics and more recently by interest in its potential for advanced materials. Historically, this compound has been used as a deoxidizer and desulfurizer in the steel industry. dtic.mil It is also utilized in military applications for primers, smoke generators, and tracer compositions. dtic.milwikipedia.org

Early investigations focused on establishing the fundamental phase diagram of the Ca-Si system, identifying the stable intermediate solid phases such as Ca₂Si, CaSi, and CaSi₂. researchgate.net The Ca-Si phase diagram has been reinvestigated over the years to refine the understanding of the number and identity of the intermediate phases, with some early reports being controversial. A significant step forward was the characterization of a new Zintl phase, Ca₃Si₄.

The advent of modern materials science has spurred a new wave of research into the Ca-Si system. Since the 1990s, there has been a rapid development in the study of calcium silicate-based materials for biomedical applications, particularly as bioceramics for bone and dental tissue restoration. frontiersin.orgnih.gov This has led to the development of various calcium silicate (B1173343) cements with tailored properties. nih.gov Furthermore, the unique layered structure of CaSi₂ has attracted attention for the synthesis of two-dimensional silicon nanosheets (silicene) through chemical exfoliation, opening up possibilities for applications in electronics and energy storage. researchgate.netresearchgate.net The thermoelectric properties of semiconducting calcium silicides like Ca₃Si₄ and Ca₁₄Si₁₉ have also become a focus of research, driven by the need for cost-effective and non-toxic thermoelectric materials. mdpi.com

Foundational Research Methodologies in this compound Investigations

The investigation of this compound and its various phases relies on a suite of foundational research methodologies common in materials science and solid-state chemistry.

Synthesis Techniques: A variety of synthesis methods are employed to produce this compound compounds. These include:

Carbothermal reduction: A common industrial method for preparing CaSi₂ involves the reduction of calcium carbonate (CaCO₃) and silica (B1680970) (SiO₂) with carbon. dtic.mil

Direct reaction of elements: this compound can be synthesized by reacting elemental calcium and silicon in an inert atmosphere at elevated temperatures. nanotrun.com

Electrolysis: This method involves the simultaneous reduction of calcium oxide and silica in an electrolyte. dtic.milnanotrun.com

Mechanical alloying: High-energy ball milling can be used to synthesize this compound powders from the elemental constituents at room temperature. researchgate.netscirp.org

Molten salt synthesis: This technique has been used for the chemical exfoliation of CaSi₂ to produce silicene nanosheets. researchgate.net

Hydrothermal synthesis: This method is used to prepare calcium silicate powders from a calcium source (like quicklime) and a silicon source (like silica fume) in an aqueous environment. google.comresearchgate.net

Reactive Spark Plasma Sintering (SPS): This technique has been used to synthesize the Ca₁₄Si₁₉ phase in a significantly shorter time compared to traditional methods. mdpi.com

Characterization Techniques: To understand the structure, composition, and properties of calcium silicides, researchers utilize a range of analytical methods:

X-ray Diffraction (XRD): This is a primary tool for identifying the crystalline phases present in a sample and determining their crystal structure and lattice parameters. researchgate.netresearcher.life

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to observe the morphology, particle size, and microstructure of calcium silicate materials. scirp.orgresearcher.life SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis. fsu.edu

Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to analyze the chemical bonding within the material. researcher.life

Thermal Analysis: Methods such as Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions of calcium silicides. dtic.mil

Calorimetry: Adiabatic calorimetry is used to measure the heat capacity of this compound compounds at different temperatures, from which thermodynamic functions can be calculated. researchgate.net High-temperature oxide melt drop solution calorimetry is used to determine the enthalpies of formation. osti.gov

Computational Methods: Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, bonding, and thermodynamic properties of this compound phases. mdpi.comresearchgate.net Molecular dynamics (MD) simulations are employed to study the behavior of calcium-silicate-hydrate (C-S-H) systems at the molecular level. bohrium.com

Scope and Orienting Principles of the Academic Research Outline

This research outline focuses exclusively on the chemical compound "this compound" from the perspective of advanced inorganic materials science. The orienting principle is to provide a scientifically rigorous and detailed examination of its fundamental characteristics, including its classification, historical context, and the methodologies used for its study. The scope is intentionally narrowed to the core scientific aspects of the compound, excluding application-specific details such as dosage or safety profiles, to maintain a focused and academic tone. The content is structured to build a foundational understanding of this compound as an important member of the intermetallic and Zintl phase families of materials.

Data Tables

Table 1: Properties of Common this compound Phases

PropertyCaSiCaSi₂Ca₂Si
Crystal System Orthorhombic researchgate.netTrigonal (Rhombohedral) researchgate.netwikipedia.orgOrthorhombic materialsproject.org
Space Group Pnma fsu.eduR-3m researchgate.netwikipedia.orgPnma materialsproject.org
Melting Point (°C) ~1040 (decomposes)1033 wikipedia.org~920
Density (g/cm³) ~2.42.17 dtic.mil~2.47
Standard Enthalpy of Formation (ΔfH°₂₉₈, kJ/mol atoms) -49.6 ± 2.2 researchgate.net-37.8 ± 1.6 researchgate.net-56.1 ± 3.1 researchgate.net
Classification Zintl Phase, Intermetallic researchgate.netIntermetallic wikipedia.orgIntermetallic researchgate.net

Table 2: Investigational Methods for this compound

MethodologyPurposeKey Findings/Applications
X-ray Diffraction (XRD) Phase identification, crystal structure determinationConfirmed crystal structures of various Ca-Si phases. researchgate.net
Electron Microscopy (SEM/TEM) Morphological and microstructural analysisRevealed the layered structure of CaSi₂ and the morphology of synthesized nanoparticles. researchgate.netscirp.org
Calorimetry Measurement of thermodynamic propertiesDetermined heat capacities and enthalpies of formation for different calcium silicides. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculation of electronic structure and propertiesPredicted semiconducting behavior in certain Ca-Si phases and investigated chemical bonding. mdpi.comacs.orgresearchgate.net
Molten Salt Synthesis Synthesis of 2D materialsEnabled the production of silicene from CaSi₂. researchgate.net
Reactive Spark Plasma Sintering Rapid synthesis of bulk materialsSuccessfully synthesized the Ca₁₄Si₁₉ phase. mdpi.com

Properties

CAS No.

12737-18-7

Molecular Formula

CaSi

Molecular Weight

68.16 g/mol

InChI

InChI=1S/Ca.Si

InChI Key

OSMSIOKMMFKNIL-UHFFFAOYSA-N

Canonical SMILES

[Si]=[Ca]

physical_description

Dry Powder
Black-brown solid with a repulsive odor;  [Spectrum MSDS]

Origin of Product

United States

Advanced Methodologies for Calcium Silicide Synthesis and Fabrication

High-Temperature Synthesis Routes for Crystalline Calcium Silicide Phases

High-temperature methods are fundamental to the production of crystalline this compound, leveraging thermal energy to drive the reaction between calcium and silicon precursors. These techniques are well-suited for producing various this compound phases, including CaSi, CaSi₂, and Ca₂Si.

Arc Melting and Induction Melting Techniques in this compound Production

Arc melting and induction melting are established electrothermic smelting processes for the industrial production of this compound. pyrometallurgy.co.zazxferroalloy.com In these methods, raw materials such as lime (calcium oxide), silica (B1680970), and a carbonaceous reducing agent are heated to high temperatures in an electric arc or induction furnace. researchgate.nettaylorandfrancis.com The intense heat facilitates the reduction of the oxides and the subsequent formation of a molten this compound alloy. pyrometallurgy.co.zazxferroalloy.com

The process can be carried out in a single stage, where all raw materials are charged into the furnace together, or in a two-stage process. pyrometallurgy.co.za The two-stage method involves the initial production of calcium carbide in a separate furnace, which is then reacted with quartz and a reducer in a second furnace. pyrometallurgy.co.za Due to higher energy consumption and logistical challenges, the single-stage carbothermic process is now more common. pyrometallurgy.co.za These melting techniques allow for the production of various silicon-calcium alloys and are often used in the steel industry for deoxidation and desulfurization. taylorandfrancis.com The final composition and properties of the this compound can be controlled by adjusting the charge constituents and the addition of inoculants. taylorandfrancis.com

Furnace TypeProcess DescriptionKey Parameters
Electric Arc FurnaceUtilizes an electric arc to generate the high temperatures required for melting and reacting the raw materials. zxferroalloy.comresearchgate.netPower input, electrode consumption, raw material composition. zxferroalloy.com
Induction FurnaceEmploys electromagnetic induction to heat and melt the conductive charge within a crucible. dtic.milgoogle.comFrequency of the alternating current, crucible material, charge composition. dtic.mil

Solid-State Reaction Strategies for this compound Formation

Solid-state reaction is a versatile method for synthesizing this compound phases without melting the reactants. This technique typically involves heating a mixture of calcium and silicon powders at temperatures below their melting points but high enough to allow for atomic diffusion and reaction. The selection of the first forming silicide phase in the Ca-Si system is influenced by factors such as the effective heat of formation and the concentration of atoms at the interface. researchgate.net

Research has shown that different this compound phases can be formed depending on the reaction conditions. For instance, the formation of Ca₂Si has been observed as the initial phase in some solid-state growth experiments. researchgate.net The temperature ranges for the formation of specific phases, such as Ca₂Si and CaSi, have been established through techniques like solid phase epitaxy (SPE) and molecular beam epitaxy (MBE). researchgate.netnih.gov For example, isochronous annealing of a thin calcium layer on a silicon substrate can lead to the formation of Ca₂Si at temperatures between 273–346 °C and CaSi at 554–663 °C. researchgate.net

ParameterInfluence on Solid-State Reaction
TemperatureDetermines the rate of atomic diffusion and which crystalline phases are thermodynamically stable. researchgate.net
Reactant ConcentrationAffects the effective heat of formation and can dictate the initial phase to form. researchgate.net
Annealing TimeLonger durations allow for more complete reaction and the potential formation of more stable phases. researchgate.net
Substrate OrientationCan influence the epitaxial growth and crystalline quality of the resulting silicide film. researchgate.netnih.gov

Self-Propagating High-Temperature Synthesis (SHS) of this compound Compounds

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a method that utilizes the exothermic nature of the reaction between precursors to sustain the synthesis process. dtic.milunipv.it Once initiated by a localized heat source, a combustion wave propagates through the reactant mixture, converting it into the desired product. britannica.com This technique is characterized by rapid reaction rates, high temperatures (often exceeding 2500°C), and the potential for producing high-purity materials as volatile impurities are vaporized. dtic.milunipv.it

SHS is capable of producing a variety of refractory materials, including carbides, borides, nitrides, and silicides. ism.ac.rutwi-global.com The process is energy-efficient as it does not require external high-temperature furnaces to sustain the reaction. dtic.mil The final product is typically a solid with a certain degree of porosity, which can be controlled. ism.ac.ru For the synthesis of this compound, highly reactive metal particles would be ignited in contact with silica, leading to a rapid, self-sustaining reaction to form the silicide ceramic. britannica.com

Rotary Atomization for Controlled this compound Particle Generation

Rotary atomization is a technique used to produce spherical, crystalline powders with precise control over the chemistry of the resulting material. dtic.milresearchgate.net This method involves melting the elemental constituents, such as calcium and silicon, using induction heating to create a homogeneous fluid. dtic.mil This molten material is then atomized as it comes into contact with a spinning rotary atomizer, and the resulting droplets are quenched in an inert atmosphere, solidifying into spherical particles. dtic.mil

This process allows for the synthesis of specific this compound compositions, such as the line compound CaSi₂ or eutectic compositions with silicon. researchgate.net While rotary atomization provides excellent control over the chemical composition, it is less suited for producing very fine particles compared to gas atomization. dtic.mil The synthesized spherical powders typically have a low surface area, which can be increased through subsequent milling if required for specific applications. researchgate.net

ParameterInfluence on Rotary Atomization
Melt TemperatureInsufficient heating can lead to "freeze off" issues and lower yields. dtic.mil
Rotational Speed of AtomizerInfluences the size of the atomized droplets and final particle size. mdpi.com
Flow Rate of Molten MaterialAffects the efficiency of the atomization process. mdpi.com
Cooling RateDetermines the microstructure and crystallinity of the solidified particles. dtic.mil

Solution-Based and Precursor Approaches in this compound Fabrication

Solution-based and precursor methods offer alternative routes to synthesize this compound and its derivatives, often at lower temperatures than traditional high-temperature methods. These approaches provide greater control over particle size, morphology, and composition.

Chemical Precipitation and Hydrothermal Methods for this compound Derivatives

Chemical precipitation and hydrothermal synthesis are wet-chemical methods used to produce calcium silicate (B1173343) hydrates and related compounds. virginia.eduzjyywjy.com.cn These techniques involve the reaction of calcium and silicon precursors in an aqueous solution.

Chemical Precipitation involves mixing solutions containing calcium and silicate ions, often derived from precursors like calcium nitrate (B79036) and sodium silicate, to precipitate the desired calcium silicate product. researchgate.netnih.gov The properties of the resulting nanoparticles, including size and morphology, can be controlled by adjusting parameters such as precursor ratios, reaction temperature, and the sequence of adding additives. nih.gov This method is considered economical and flexible. nih.gov

Hydrothermal Synthesis utilizes elevated temperatures and pressures in an aqueous environment to crystallize calcium silicate phases. researchgate.netresearchgate.net This process can start from various precursors, including calcium and silicon oxides, or even waste materials like blast furnace slag and rice husk ash. researchgate.netmdpi.comgdut.edu.cn The reaction mechanism often involves the initial formation of an amorphous calcium-silicate-hydrate (C-S-H) gel, which then crystallizes into various phases like tobermorite (B576468), xonotlite, or gyrolite (B1173441) upon further hydrothermal treatment. mdpi.comnih.gov The specific crystalline phase and morphology of the product are highly dependent on the synthesis temperature, time, and the chemical composition of the reaction mixture. mdpi.comnih.govnsf.gov For instance, studies have shown a crystal evolution from cocoon-like C-S-H to strip-like tobermorite with increasing synthesis temperature. mdpi.comnih.gov

MethodPrecursorsKey ParametersResulting Products
Chemical PrecipitationCalcium Nitrate, Sodium Silicate, Calcium Carbonate, Silicon Dioxide researchgate.netnih.govpH, Temperature, Precursor Concentration, Additives nih.govAmorphous or nanocrystalline calcium silicate powders. nih.gov
Hydrothermal SynthesisCalcium Oxide, Silicon Dioxide, Calcium Silicon Slag, Silica Fume zjyywjy.com.cnmdpi.comnih.govTemperature (e.g., 150-260°C), Pressure, Reaction Time, Ca/Si Ratio zjyywjy.com.cnmdpi.comnih.govnsf.govCrystalline calcium silicate hydrates (e.g., Tobermorite, Xonotlite, Gyrolite). mdpi.comnih.gov

Mechanochemical Synthesis Pathways for this compound Materials

Mechanochemical synthesis is a novel and efficient method for producing this compound materials at room temperature. This technique utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes in solid-state precursors.

The synthesis process generally involves the high-energy milling of a stoichiometric mixture of calcium- and silicon-containing precursors. Common starting materials include calcium oxide (CaO) or calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) or silica gel. ntnu.nojuniperpublishers.comresearchgate.net The intense mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of intimate contact between reactants, thereby facilitating the chemical reaction to form calcium silicate.

Research has demonstrated the successful synthesis of nano-sized calcium silicate powders using this method. For instance, nano-sized polycrystalline calcium silicate particles with an average size of around 21 nm have been formed after approximately 6 hours of ball milling. diva-portal.org The particle size can be controlled by varying the milling time; longer milling times generally result in smaller particles. diva-portal.org

Furthermore, mechanochemical pathways allow for the synthesis of doped calcium silicate materials by introducing doping agents into the initial mixture. For example, silver (Ag+) and tantalum (Ta5+) doped calcium silicate nanopowders have been successfully synthesized by milling mixtures of calcium oxide, silicon dioxide, and the respective dopant sources (silver nitrate or tantalum pentoxide). ntnu.no Subsequent annealing of these mechanosynthesized powders can be employed to control the phase evolution and crystallinity of the final product. ntnu.no

The process can be summarized in sequential stages:

Comminution of raw materials.

Recombination of the comminuted materials to form the final product.

Further comminution of the final product to achieve smaller particle sizes. juniperpublishers.com

This method offers a distinct advantage over traditional high-temperature synthesis routes by being more energy-efficient and allowing for the production of nanocrystalline materials with unique properties.

Advanced Processing and Consolidation Techniques for this compound Composites

To harness the full potential of this compound, particularly in composite forms, advanced processing and consolidation techniques are employed to achieve high density and superior mechanical properties.

Spark Plasma Sintering (SPS) in this compound Material Consolidation

Spark Plasma Sintering (SPS) is a powerful and rapid consolidation technique that has been effectively used for the densification of this compound and its composites. researchgate.netuc.pt SPS applies a pulsed DC current and uniaxial pressure simultaneously to a powder compact in a graphite (B72142) die. juniperpublishers.com This process allows for very high heating rates and significantly shorter sintering times compared to conventional methods. researchgate.netjuniperpublishers.com

Research has shown that SPS can produce highly dense calcium silicate ceramics. For instance, Ca₂MgSi₂O₇ ceramics with a relative density of about 99% were achieved by SPS at 1170°C for 5 minutes under a pressure of 70 MPa. asbp.org.uk In another study, calcium silicate ceramics with varying CaO/SiO₂ ratios were successfully prepared at different temperatures using SPS, with 800°C identified as an optimal sintering temperature for achieving the highest densification. uc.pt

A significant advantage of SPS is its ability to synthesize specific, and often complex, phases of this compound with high purity in a fraction of the time required by other methods. Reactive Spark Plasma Sintering (RSPS) has been used to synthesize the rhombohedral Ca₁₄Si₁₉ phase, reducing the synthesis time from weeks to just a few minutes. researchgate.net High purity of the Ca₁₄Si₁₉ phase was obtained at 900°C with a 5-minute dwell time under 100 MPa pressure. researchgate.net Similarly, single-phase orthorhombic Ca₂Si sintered compacts have been produced using SPS. nih.gov

The rapid heating and cooling cycles inherent to SPS help in retaining fine-grained microstructures, which is crucial for enhancing the mechanical properties of the resulting materials. uc.pt

MaterialSintering Temperature (°C)Pressure (MPa)Dwell Time (min)Relative Density (%)Key FindingReference
Ca₁₄Si₁₉9001005High PurityRSPS significantly reduces synthesis time. researchgate.net
Ca₂MgSi₂O₇1170705~99High densification achieved at a relatively low temperature. asbp.org.uk
Ca₂Si---66-85Synthesis of single-phase orthorhombic compacts. nih.gov
Calcium Silicate800--HighOptimum sintering temperature for high densification. uc.pt
β-TCP1000601099Preservation of original material properties after sintering. mdpi.com

Pressure Sintering and Hot Pressing of this compound Alloys

Pressure sintering techniques, including hot pressing (HP) and hot isostatic pressing (HIP), are consolidation methods that apply external pressure at elevated temperatures to densify powder compacts. onera.fr These methods are instrumental in producing dense this compound alloys and composites with minimal porosity and enhanced mechanical properties.

In hot pressing, uniaxial pressure is applied to the powder in a die, which accelerates densification through particle rearrangement, grain boundary sliding, and diffusional creep. onera.fr This technique can reduce the required sintering temperature and time compared to pressureless sintering. mdpi.com For example, in related silicate systems, the addition of sintering aids can further lower the processing temperature. onera.fr

Hot Isostatic Pressing (HIP) involves the simultaneous application of high temperature and isostatic gas pressure to a sealed component. This method is particularly effective in eliminating residual porosity and achieving full densification. onera.fr In the context of silicide-based materials, HIP has been used to produce billets with residual porosity below 1%. For instance, Mo-Si-B alloys have been consolidated by HIP at 1500°C under 200 MPa. onera.fr While specific research on hot pressing of this compound alloys is less common, the principles are widely applied to other advanced ceramics and intermetallics. For example, Mg₂Si-SiC/AlSi7Cu2Mg hybrid composites have been treated with HIP to effectively eliminate void defects and improve density and tensile strength. researchgate.net

These pressure-assisted sintering methods offer a pathway to fabricate high-performance this compound components suitable for demanding applications.

TechniquePressure (MPa)Temperature (°C)Holding TimeKey AdvantageRelated Material ExampleReference
Hot Pressing (HP)30110030 minReduced temperature and time for densificationHydroxyapatite (HAp) mdpi.com
Hot Isostatic Pressing (HIP)2001500-Elimination of residual porosity (<1%)Mo-Si-B alloys onera.fr
Hot Isostatic Pressing (HIP)80-1204902 hElimination of void defects, increased density and strengthMg₂Si-SiC/AlSi7Cu2Mg composites researchgate.net

Control of Stoichiometry and Phase Purity in this compound Synthesis Research

Achieving precise control over stoichiometry (the molar ratio of calcium to silicon) and phase purity is a significant challenge in the synthesis of this compound, as multiple stable and metastable phases can coexist. juniperpublishers.comresearchgate.net The Ca-Si system includes several compounds such as Ca₂Si, CaSi, Ca₅Si₃, Ca₃Si₄, Ca₁₄Si₁₉, and CaSi₂. nih.gov The formation of a specific phase is highly dependent on the synthesis conditions.

The choice of precursors and their ratio is a primary factor in controlling stoichiometry. For instance, in the synthesis of calcium silicate hydrate (B1144303) (CSH) gels, the Ca/Si ratio in the final product is influenced by the initial Ca/Si ratio of the reactants and the pH of the reaction solution. mdpi.com Research indicates that a pH above 12 is often necessary to achieve a CSH gel with a Ca/Si ratio that approaches the theoretical value. mdpi.com

Advanced synthesis methods offer better control over phase purity. Reactive Spark Plasma Sintering (RSPS), for example, has been shown to be effective in synthesizing high-purity Ca₁₄Si₁₉ by carefully controlling temperature, pressure, and dwell time. researchgate.net Similarly, rotary atomization, although more expensive, allows for precise control over the chemistry of CaSi₂ by using high-purity elemental Ca and Si as starting materials. dtic.mil

The formation of undesired secondary phases or impurities, such as calcium carbonate (CaCO₃) or unreacted precursors, is a common issue. mdpi.com The synthesis of pure β-dicalcium silicate (β-Ca₂SiO₄) is challenging because it is not stable at room temperature and can transform into the non-hydraulic γ-Ca₂SiO₄. researchgate.net Different synthesis techniques like solid-state reaction, sol-gel, and the Pechini method are being investigated to produce phase-pure β-Ca₂SiO₄ by optimizing parameters such as calcination temperature and time. researchgate.net

Thermodynamic considerations, such as the heat of formation, also play a crucial role in phase selection. The Ca₂Si phase, for instance, has the largest negative effective heat of formation and is often the first phase to form in the Ca-Si system. researchgate.net Understanding the thermodynamic stability of the various intermediate phases is essential for designing synthesis routes that yield the desired this compound compound with high purity. researchgate.net

Research into Scalability and Green Chemistry Aspects of this compound Production

As the demand for advanced materials grows, there is an increasing focus on developing scalable and environmentally friendly production methods for this compound. Green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are being integrated into synthesis strategies. royalsocietypublishing.org

A significant area of research involves the use of renewable and waste materials as precursors. For example, chicken eggshells, a bio-waste, have been successfully used as a bio-calcium source to synthesize calcium silicate hydrate via the sol-gel method. ajgreenchem.com Similarly, rice husk ash, another agricultural waste product, can serve as a source of silica. researchgate.net Utilizing such waste materials not only provides economic benefits by reducing raw material costs but also addresses environmental concerns associated with waste disposal. researchgate.net

Alternative synthesis routes that are more environmentally benign are also being explored. Hydrothermal methods, which use water as a solvent instead of organic solvents, are considered a greener approach for producing calcium silicate powders. researchgate.net Microwave-assisted synthesis in ionic liquids represents another green and rapid method, combining the use of renewable biomass materials with an energy-efficient heating technique. nih.gov

From a scalability perspective, continuous production processes are more attractive for industrial applications than batch processes. juniperpublishers.com Flame spray pyrolysis (FSP) is a promising scalable method for producing nanopowders with precise compositional control and has been used to synthesize cementitious phases like C₃S and C₂S. researchgate.net A novel aluminothermic reduction of calcium silicate slags has also been demonstrated as a scalable process that produces no direct CO₂ emissions and consumes significantly less energy than traditional methods. ntnu.no

Elucidation of Calcium Silicide Crystal Structures and Phase Equilibria

Crystallographic Characterization of Calcium Silicide Polymorphs and Intermetallic Phases

The intricate world of this compound encompasses a variety of crystalline forms, each with unique structural characteristics. Understanding these structures is paramount for predicting and controlling the material's properties. A suite of advanced analytical techniques is employed to unravel the crystallographic details of this compound polymorphs and intermetallic phases.

X-ray Diffraction (XRD) and Neutron Diffraction for Bulk Structure Analysis

X-ray diffraction (XRD) and neutron diffraction are cornerstone techniques for determining the bulk crystal structure of this compound compounds. koreascience.krjkdhs.orgnii.ac.jp XRD analysis is a powerful tool for identifying the major crystalline phases present in a sample. jkdhs.orgceon.rsbalkandentaljournal.com The diffraction pattern, a unique fingerprint of a crystalline material, provides information about the arrangement of atoms within the crystal lattice. jkdhs.org For instance, studies have utilized XRD to identify various calcium silicate-based materials, noting that they exhibit similar diffraction patterns due to their primary calcium silicate (B1173343) component. koreascience.krjkdhs.org The technique can distinguish between different polymorphs and has been used to characterize the crystal structures of compounds like tricalcium silicate and dicalcium silicate. ceon.rs Some research has employed XRD with a 2θ angle range of 10-90° to analyze powder samples. koreascience.krjkdhs.org

Neutron diffraction complements XRD by providing detailed information about the positions of lighter elements, such as silicon, and is particularly useful for distinguishing between atoms with similar X-ray scattering factors. acs.org Neutron scattering experiments have been instrumental in studying the effects of temperature and irradiation on the structure of calcium silicate hydrates, revealing changes in water content and the depolymerization of the silicate structure. inl.gov The combination of XRD and neutron diffraction, often through joint Rietveld refinement, allows for a comprehensive and precise determination of the crystal structure, including atomic positions and site occupancies. acs.org This dual approach has been successfully applied to study silicate incorporation into calcium phosphate (B84403) ceramics. acs.org

Table 1: Crystallographic Data for Select this compound Phases

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (a, b, c in nm)
Calcium disilicideCaSi₂TrigonalR-3m (No. 166)a = 0.3855, c = 3.06
Calcium monosilicideCaSiOrthorhombicCmcm (No. 63)a = 0.4545, b = 1.0728, c = 0.389
Dithis compoundCa₂SiOrthorhombicPnma (No. 62)a = 0.766, b = 0.479, c = 0.902
Tricalcium silicateCa₃SiO₅TriclinicP-1a=1.167, b=1.424, c=1.372, α=105.4°, β=94.4°, γ=90.0°
β-Dicalcium silicateβ-Ca₂SiO₄MonoclinicP2₁/na=0.550, b=0.675, c=0.929, β=94.6°

Note: Lattice parameters can vary slightly depending on the specific experimental conditions and the presence of impurities.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructural Elucidation

While XRD and neutron diffraction provide average bulk structural information, electron diffraction and high-resolution transmission electron microscopy (HRTEM) offer insights into the microstructure and local crystallographic details. nii.ac.jpnih.govtaylorandfrancis.com HRTEM allows for direct visualization of the atomic lattice, revealing defects, grain boundaries, and the morphology of different phases. nih.govworldscientific.comresearcher.life For example, HRTEM studies on silicene-terminated CaSi₂ have confirmed its cell parameters and enabled the determination of its exact orientation. nih.gov These studies have also demonstrated the ability to mechanically exfoliate silicene-like sheets from silicide compounds. nih.gov

Selected area electron diffraction (SAED), a technique performed within a TEM, provides diffraction patterns from very small regions of the sample, helping to identify the crystal structure of individual nanocrystals or grains. researchgate.net This is particularly valuable for studying poorly crystalline or amorphous phases like calcium silicate hydrate (B1144303) (C-S-H) gel, where XRD might only show broad peaks. researchgate.netescholarship.org In-situ TEM experiments have even allowed for the real-time observation of structural changes in C-S-H at high temperatures, revealing transformations into metastable calcium silicate minerals. escholarship.org

Advanced Spectroscopic Techniques for Local Atomic Arrangement Probing in this compound

Advanced spectroscopic techniques provide crucial information about the local atomic environment and bonding within this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si MAS NMR, is a powerful tool for investigating the structure of both anhydrous and hydrated calcium silicates. mdpi.comrsc.org It provides information on the local environment and the degree of polymerization of silicate tetrahedra (Qⁿ species). mdpi.com This technique can distinguish between different silicate phases, such as alite (Ca₃SiO₅) and belite (Ca₂SiO₄), and even different polymorphs of alite. rsc.org ¹H NMR can be used to differentiate between protons associated with silicon and calcium atoms. nih.gov

Other spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are also employed to characterize the structure of calcium silicates. researcher.lifecsic.es These techniques are sensitive to the vibrational modes of the chemical bonds within the material and can help identify the functional groups present. csic.es For instance, Raman spectroscopy has been used to confirm the nanosized character of the CaSi phase. researcher.life The combination of these spectroscopic techniques provides a comprehensive understanding of the local atomic arrangements, complementing the long-range order information obtained from diffraction methods. csic.es

Detailed Analysis of Phase Equilibria in Calcium-Silicon Systems

The properties and applications of this compound are intrinsically linked to the phase relationships within the calcium-silicon (Ca-Si) system and its interactions with other elements. Phase diagrams are graphical representations of the equilibrium states of a system as a function of temperature, pressure, and composition.

Experimental Determination and Refinement of Binary Ca-Si Phase Diagrams

The binary Ca-Si phase diagram illustrates the stable phases that exist at different temperatures and compositions of calcium and silicon. researchgate.netacs.org Theoretical calculations and experimental investigations have been conducted to explore and refine this phase diagram, even under high-pressure conditions. acs.orgacs.org The diagram reveals the existence of several intermetallic compounds, including Ca₂Si, CaSi, and CaSi₂. acs.orgdtic.mil CaSi₂ is a line compound with a peritectic decomposition temperature of 1030°C. dtic.mil The eutectic between CaSi₂ and Si occurs at approximately 72 atomic % Si and 1020°C. dtic.mil Theoretical studies have explored the Ca/Si phase diagram across various stoichiometries (Ca₂Si, CaSi, CaSi₂, and CaSi₃) under pressure, predicting novel silicon networks and phase transitions. acs.orgacs.org For instance, CaSi₃ is predicted to have a narrow stability range between 8 and 18 GPa. acs.org

Table 2: Key Invariant Reactions in the Binary Ca-Si System

ReactionTemperature (°C)Composition (at. % Si)Phases Involved
Peritectic1030~50L + CaSi ↔ CaSi₂
Eutectic1020~72L ↔ CaSi₂ + Si
Peritectic910~33.3L + Ca ↔ Ca₂Si
Eutectic735~10L ↔ Ca + Ca₂Si

Note: L represents the liquid phase. Data is approximate and can vary based on different experimental and theoretical models.

Investigation of Ternary Phase Diagrams Involving Ca-Si (e.g., Ca-Si-N, Ca-Si-O, Ca-Si-C)

In many practical applications, this compound exists in the presence of other elements, necessitating the study of ternary phase diagrams. The investigation of ternary systems like Ca-Si-N, Ca-Si-O, and Ca-Si-C is crucial for understanding the formation of various compounds and their stability. researchgate.net For instance, in silicon production, the presence of calcium can lead to the formation of precipitates, and understanding the Ca-Si-N, Ca-Si-O, and Ca-Si-C phase diagrams is essential to control these reactions. researchgate.net

Ternary phase diagrams for M-Si-O systems (where M can be Ca) have been determined to understand the chemical stability at interfaces between different materials. dtic.mil These diagrams are vital for predicting reaction products and designing stable thin-film structures. dtic.mil The CaO-Al₂O₃-SiO₂ ternary system is particularly important in cement chemistry, and its phase diagram helps in understanding the composition of clinker, which contains phases like Ca₃SiO₅, Ca₂SiO₄, and Ca₃Al₂O₆. chegg.com The construction of these complex diagrams often involves a combination of experimental techniques and thermodynamic modeling. empa.chpyrometallurgy.co.za

Phase Transitions and Polymorphism of this compound under Extreme Conditions (e.g., High Pressure, Temperature)

Calcium disilicide (CaSi₂) exhibits a complex polymorphic behavior, adopting various crystal structures depending on the applied pressure and temperature. At ambient pressure, theoretical calculations indicate that the 6R-CaSi₂ polytype, which features a structure with six-layer stacking of silicon puckered layers, is the most thermodynamically stable form. acs.org However, typical synthesis methods often result in a mixture of the 3R and 6R polytypes. acs.org

Under extreme conditions, CaSi₂ undergoes several phase transitions. The application of high pressure at room temperature can transform the ambient-pressure phases. For instance, the 6R phase transforms into a trigonal P1 structure at pressures above 8 GPa. researchgate.net Another high-pressure polymorph is the 1P-CaSi₂, a simple stacking variant that is stable only under high-pressure conditions and exhibits superconductivity with a critical temperature of 14 K. acs.orgresearchgate.net As pressure increases at room temperature, this 1P-CaSi₂ further transforms into an AlB₂-type structure. acs.orgresearchgate.net

When both high pressure and high temperature are applied, a tetragonal ThSi₂-type structure (space group I4₁/amd) is formed. acs.orgresearchgate.net This phase has been experimentally obtained above 4 GPa and at temperatures around 1300 K. researchgate.net The transformation from the 6R structural modification to the 3R polymorph has also been observed through high-temperature annealing in a vacuum. researchgate.net These transitions highlight the intricate relationship between the crystal structure of CaSi₂ and the external thermodynamic conditions.

Interactive Data Table: Polymorphs of this compound under Various Conditions

PolymorphCrystal SystemSpace GroupConditions for Stability/FormationKey Characteristics
6R-CaSi₂ RhombohedralR-3mThermodynamically stable at ambient pressure. acs.orgSix-layer stacking of Si layers. acs.org
3R-CaSi₂ RhombohedralR-3mForms from slow cooling or annealing of 6R-CaSi₂. acs.orgThree-layer stacking of Si layers. acs.org
1P-CaSi₂ TrigonalP-3m1Stable only under high pressure. researchgate.netSuperconductor with Tc = 14 K. acs.orgresearchgate.net
AlB₂-type HexagonalP6/mmmForms from 1P-CaSi₂ at increased pressure. acs.orgresearchgate.netHigh-pressure phase. researchgate.net
ThSi₂-type TetragonalI4₁/amdHigh-pressure (> 2.5-4 GPa) and high-temperature (~1300 K) conditions. acs.orgresearchgate.netHigh-pressure, high-temperature polymorph. researchgate.net
P1-type TrigonalP1Forms from 6R-CaSi₂ at pressures > 8 GPa. researchgate.netHigh-pressure phase. researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The properties of crystalline solids like this compound are significantly influenced by deviations from a perfect, ordered atomic array. These imperfections, or defects, can be intrinsic, arising from thermodynamic principles, or extrinsic, introduced by impurities. york.ac.ukinflibnet.ac.in

Characterization of Point Defects and Extended Defects in this compound Structures

Defects in crystals are categorized by their dimensionality. Point defects (0-D) involve single atomic sites, while extended defects (1-D or 2-D) include dislocations and stacking faults. inflibnet.ac.inuni-paderborn.de

Vacancies: An atom is missing from its regular lattice site (e.g., a calcium vacancy or a silicon vacancy). york.ac.uk

Interstitials: An extra atom is located in a site that is not part of the regular crystal lattice. york.ac.uk

Antisite Defects: An atom of one type occupies a lattice site normally reserved for the other type (e.g., a Ca atom on a Si site).

First-principles calculations on orthorhombic Ca₂Si have been used to study the impact of various intrinsic point defects. researchgate.net The types of defects analyzed include silicon vacancies (V-Si), two types of calcium vacancies (V-Ca1, V-Ca2), and two types of antisite defects where a silicon atom occupies a calcium site (SiCa1, SiCa2). researchgate.net These studies show that such defects can alter the lattice volume and modify the electronic band structure, in some cases changing the material from a direct-gap to an indirect-gap semiconductor or even inducing semimetallic behavior. researchgate.net The formation of these defects is endothermic, but the resulting increase in configurational entropy drives their presence at temperatures above absolute zero. york.ac.uk

Extended Defects: Extended defects disrupt the crystal order over a larger scale.

Stacking Faults: These are interruptions in the normal stacking sequence of atomic layers. A high density of stacking faults has been noted in some this compound structures, particularly those formed under non-equilibrium conditions like rapid cooling. acs.orgresearchgate.net

Dislocations: These are linear defects around which the crystal lattice is distorted. tpu.ru

Grain Boundaries: These are interfaces between different crystalline domains or grains.

The interaction between point defects and extended defects can significantly affect material properties. researchgate.net For example, a high concentration of defects in rapidly cooled 6R-CaSi₂ suggests a non-equilibrium state that can drive phase transformations upon subsequent annealing. acs.org

Influence of Alloying Elements and Impurities on this compound Crystal Structures

The introduction of foreign atoms, either as intentional alloying elements or as unintentional impurities, can have a profound effect on the crystal structure and phase stability of this compound. uni-paderborn.de This process, known as doping or alloying, can stabilize certain polymorphs or even lead to the formation of new ternary compounds. york.ac.ukmdpi.com

Research has shown that specific impurities can influence which CaSi₂ polytype is formed. For instance, it has been suggested that strontium (Sr) impurities act to stabilize the 6R-CaSi₂ polytype. acs.org Conversely, the addition of a small amount of lithium fluoride (B91410) (LiF) has been found to trigger the transformation from the 6R to the 3R polytype. acs.org

In metallurgical processes for silicon purification, calcium is used as an alloying element to form silicide phases that sequester impurities. acs.orgresearchgate.net In the Ca-Si binary system, CaSi₂ is the key intermetallic compound that precipitates from the silicon melt. acs.org When other elements are present, more complex interactions occur. For example, in a ternary Ca-Mg-Si system, a novel ternary compound, Ca₇Mg₇.₅±δSi₁₄, is formed instead of the binary silicides. acs.orgresearchgate.net Impurities like phosphorus (P) have a strong affinity for calcium and tend to segregate and precipitate within these silicide phases, allowing for their removal in subsequent processing steps. acs.orgresearchgate.net The presence of these additional elements fundamentally alters the phase equilibria and resulting crystal structures of the system.

Interactive Data Table: Effect of Impurities/Alloying on this compound Phases

Alloying Element/ImpuritySystemObserved EffectReference
Strontium (Sr) CaSi₂Stabilizes the 6R-CaSi₂ polytype. acs.org
Lithium Fluoride (LiF) CaSi₂Triggers transformation to the 3R-CaSi₂ polytype. acs.org
Magnesium (Mg) Ca-Mg-SiPromotes formation of the ternary compound Ca₇Mg₇.₅±δSi₁₄ instead of binary CaSi₂. acs.orgresearchgate.net
Phosphorus (P) Ca-SiSegregates and precipitates within the CaSi₂ phase due to strong Ca-P affinity. acs.orgresearchgate.net

Surface Science and Interfacial Phenomena in this compound Materials

The surface of a material represents a significant disruption of the periodic crystal lattice, leading to unique structural and electronic properties that govern interactions with the surrounding environment.

Surface Reconstruction and Termination Studies on this compound Crystals

The surface of a this compound crystal is not simply a truncated version of the bulk structure. The atoms at the surface rearrange, or "reconstruct," to minimize surface energy. annualreviews.org Studies on CaSi₂ have shown that the crystals tend to expose the (0001) surface, which is parallel to the internal layers of calcium and silicon atoms. nii.ac.jp

The termination of the surface—that is, which atomic layer forms the outermost boundary—is crucial. First-principles computational methods have been used to analyze the surfaces of various calcium silicate phases. acs.orgresearchgate.net These studies involve calculating the surface energies for different crystallographic orientations to predict the most stable surfaces and the equilibrium crystal shape (Wulff structure). researchgate.net An interesting finding is that the loss of coordination of the ionic calcium and oxygen atoms at the surface can, counterintuitively, lower the surface energy. researchgate.net

Experimental studies involving the deposition of calcium onto silicon substrates provide direct insight into surface reconstruction. When thin layers of calcium are deposited on a Si(111) surface and annealed, various ordered surface reconstructions, such as 2x1, 5x1, and quasi-3x2 structures, can be observed depending on the annealing temperature. jst.go.jp This indicates that the Ca and Si atoms undergo a solid-phase reaction at the interface, forming distinct, two-dimensional ordered phases that precede the formation of the bulk silicide. jst.go.jp

Interfacial Bonding and Interaction Mechanisms of this compound in Composites

The performance of composite materials containing this compound depends critically on the nature of the bonding at the interface between the silicide and the surrounding matrix. rsc.org Molecular dynamics (MD) simulations are a powerful tool for investigating these interfacial phenomena at the atomic level.

Studies on composites of calcium-silicate-hydrates (C-S-H), which share chemical similarities with this compound, and various polymers reveal key interaction mechanisms. rsc.orgresearchgate.net A dominant bonding mechanism involves the calcium ions at the interface. researchgate.net These calcium ions can act as bridges, forming strong ionic or coordinate bonds with functional groups on the polymer chains, such as the oxygen atoms in carboxyl (-COOH) or hydroxyl (-OH) groups. researchgate.netmdpi.com For example, a Ca-O connection that bridges the silicate surface and a polymer is a primary contributor to interfacial strength. researchgate.netmdpi.com The formation of strong, stable chemical bonds at the interface, such as Si-O-C bonds, can also occur, significantly enhancing the ductility and toughness of the composite. rsc.orgqut.edu.cn

The mechanical integrity of the interface is often determined by the strength of these bonds. Uniaxial tensile tests in MD simulations show that the rupture of the Ca-O bond is frequently the primary failure event during the tensile process. mdpi.com The affinity between the calcium silicate surface and a polymer is influenced by factors such as the polarity of the polymer's functional groups and the presence of water at the interface, which can weaken the interactions. researchgate.netmdpi.com These insights into the atomic-scale bonding are fundamental to designing composite materials with enhanced mechanical properties.

Reaction Mechanisms and Chemical Reactivity of Calcium Silicide

Redox Mechanisms of Calcium Silicide in High-Temperature Metallurgical Processes

In the realm of metallurgy, particularly in steelmaking, this compound is a powerful agent for refining molten metal. nanorh.comtaylorandfrancis.com Its efficacy stems from its strong reducing potential at high temperatures.

This compound as a Deoxidizer and Desulfurizer: Mechanistic Pathways

This compound serves as an effective deoxidizer and desulfurizer due to the high affinity of calcium for oxygen and sulfur. nanorh.comacs.org

Deoxidation: When added to molten steel, calcium reacts with dissolved oxygen. A key mechanism is the modification of solid alumina (B75360) (Al₂O₃) inclusions, which are detrimental to the mechanical properties of steel. Calcium reduces and transforms these high-melting-point inclusions into lower-melting-point liquid calcium aluminates (CaO·xAl₂O₃). researchgate.net This modification prevents nozzle clogging during continuous casting and improves the steel's quality. aimnet.it The transformation sequence of solid alumina inclusions can proceed through various intermediate phases, such as CaO·6Al₂O₃, CaO·2Al₂O₃, and CaO·Al₂O₃, ultimately forming liquid calcium aluminates like 12CaO·7Al₂O₃. researchgate.net

Desulfurization: Calcium has a strong chemical affinity for sulfur, reacting to form calcium sulfide (B99878) (CaS). researchgate.netresearchgate.net This reaction is crucial for producing steels with very low sulfur content. The mechanism often involves the formation of a CaS outer layer on existing oxide inclusions, creating complex oxysulfide inclusions. researchgate.net The efficiency of desulfurization is dependent on the activities of calcium, oxygen, and sulfur in the molten steel. aimnet.it The decomposition of CaS is highly dependent on the total calcium and oxygen content in the steel. researchgate.net Manganese sulfides (MnS), which can be detrimental to steel properties, can be modified by this compound addition, forming harder, rounded sulfides that are less harmful during rolling processes. taylorandfrancis.com

Reaction Kinetics and Thermodynamics of this compound in Molten Metal Systems

The reactions of this compound in molten metals are governed by thermodynamic principles and kinetic factors, including mass transfer and temperature.

Thermodynamics: The stability of the reaction products is a primary driver for the refining process. Thermodynamic calculations and stability diagrams are used to predict the final composition of inclusions based on the concentrations of calcium, aluminum, oxygen, and sulfur in the steel. researchgate.netaimnet.it For instance, the ratio of total calcium to total oxygen (T.Ca/T.O) is a critical parameter; as this ratio increases, Al₂O₃ in inclusions is progressively reduced. researchgate.net Similarly, the CaS/CaO ratio in inclusions shows a linear relationship with the S/T.O ratio in the steel. researchgate.net

Reaction Kinetics: The refining reactions are typically fast, often limited by the rate of mass transfer in the molten metal and slag phases. mdpi.comnih.gov Studies on the aluminothermic reduction of calcium silicate (B1173343) slag, a related process, show that significant conversion occurs within the first 15 seconds of reactant immersion at 1650 °C, driven by intense interfacial turbulence. mdpi.com The rate-determining steps for sulfur transfer are often located in the metal phase. researchgate.net The addition of calcium can enhance the mass transfer of sulfur in liquid steel through the reaction [Ca] + [S] = (CaS). researchgate.net

Below is a table summarizing kinetic data from a study on the aluminothermic reduction of calcium silicate slag, which provides insight into the mass transfer phenomena relevant to these high-temperature systems.

ParameterValueConditionsSource
Reaction Time for Majority Conversion < 15 seconds1650 °C, Al immersion in molten slag mdpi.com
Reaction Order First-orderInitial 2 minutes, Al-SiO₂ stoichiometries 0.5-1.2 mdpi.com
Mass Transfer Coefficient (Al₂O₃) 1–2 × 10⁻⁴ m/sAl-SiO₂ stoichiometries 0.5-1.2 mdpi.com
Interfacial Area Increase 4-6 timesFe-Al alloy reacting with CaO-SiO₂-Al₂O₃ slag at 1650 °C mdpi.com

Electrochemical Behavior and Reaction Mechanisms of this compound

The electrochemical properties of this compound and related calcium-silicon compounds are central to processes like molten salt electrolysis and are being explored for energy storage applications.

Anodic and Cathodic Reaction Pathways in Molten Salt Electrolysis Systems

In molten salt electrolysis, particularly in calcium chloride (CaCl₂) based melts, calcium silicate species are used as precursors for producing silicon. jst.go.jpnih.gov The electrochemical reduction of silicate ions (SiO₃²⁻) at the cathode is a key reaction. nih.gov While the primary precursor is often calcium silicate (CaSiO₃), this compound (CaSi₂) can be formed as an intermediate product during the electrolysis. researchgate.net

Intercalation and Deintercalation Mechanisms in this compound Electrodes

This compound (CaSi₂) possesses a unique layered crystal structure, with corrugated two-dimensional silicon layers separated by calcium ions. acs.orggreencarcongress.com This structure allows for the chemical or electrochemical removal (deintercalation) of calcium ions.

Deintercalation: The deintercalation of Ca²⁺ from CaSi₂ can be achieved by reacting it with acids, such as hydrochloric acid (HCl). This process yields siloxene (Si₆O₃H₆), a two-dimensional silicon structure where the integrity of the silicon layers is preserved. greencarcongress.com This topotactic transformation highlights the mobility of calcium ions within the parent structure.

Intercalation: While finding a suitable host material for the reversible intercalation of the relatively large and divalent Ca²⁺ ion is a major challenge for developing calcium-ion batteries, the layered structure of CaSi₂ and its derivatives is of significant research interest. nih.govresearchgate.net Siloxene, derived from CaSi₂, has been investigated as a versatile anode material for lithium, sodium, and potassium-ion batteries, demonstrating the ability of the silicon-based layers to host other ions after calcium is removed. greencarcongress.com The development of electrode materials that allow for facile Ca²⁺ diffusion is a key research area, with studies exploring various open-tunnel structures and polyanionic frameworks. nih.govacs.orgresearchgate.net

Reactivity of this compound with Gaseous and Aqueous Environments

This compound is a chemically reactive compound, particularly with water, acids, and certain gases. hi-tech-materials.com

Aqueous Reactivity: It is insoluble in cold water but decomposes in hot water or on contact with moisture in the air, producing calcium hydroxide (B78521) and flammable hydrogen gas. noaa.govnoaa.gov The reaction with acids is more vigorous. For instance, this compound reacts with acids to form silicon hydride (silane, SiH₄), a gas that can ignite spontaneously in air. noaa.govnoaa.gov

Gaseous Reactivity: The compound is highly reactive and can combust easily in air, a reactivity attributed to the formation of silane (B1218182). hi-tech-materials.com It also burns readily in fluorine gas. noaa.gov The formation of a protective silicon dioxide (SiO₂) layer upon oxidation can enhance resistance to further oxidation at high temperatures in some applications. powdermat.org

The following table summarizes the reactivity of this compound with different environments.

ReactantConditionsProductsObservationsSource
Hot Water / Moisture ContactCalcium hydroxide (Ca(OH)₂), Hydrogen (H₂)Decomposition, produces flammable gas hi-tech-materials.comnoaa.govnoaa.gov
Acids (e.g., HCl) ContactSilicon Hydride (Silane, SiH₄), Calcium Chloride (CaCl₂)Vigorous reaction, produces spontaneously flammable gas noaa.govnoaa.gov
Air Heating / SpontaneousSilicon Dioxide (SiO₂), Calcium Oxide (CaO)Can self-ignite due to silane formation hi-tech-materials.com
Fluorine (F₂) ContactCalcium Fluoride (B91410) (CaF₂), Silicon Tetrafluoride (SiF₄)Burns readily noaa.gov

Oxidation Mechanisms of this compound at Elevated Temperatures

The oxidation of this compound (CaSi₂) in the presence of air or oxygen at elevated temperatures is a highly exothermic process. noaa.gov The reaction leads to the formation of stable oxide compounds, primarily calcium silicate (wollastonite, CaSiO₃) and silicon dioxide (SiO₂). noaa.gov

The primary oxidation reaction can be represented by the following equation:

CaSi₂ + 2.5 O₂ → CaSiO₃ + SiO₂ noaa.gov

At a temperature of 1000 K, the standard enthalpy of formation (ΔHf) for this reaction is -2,381.6 kJ/mol, and the standard Gibbs free energy of formation (ΔGf) is -1,960.4 kJ/mol, underscoring the thermodynamic favorability and significant heat release of the reaction. noaa.gov The physical characteristics of the this compound, such as particle size and surface area, influence its reactivity; for instance, milling the powder increases its activity towards oxidation. noaa.gov

Under extreme temperature conditions, such as those encountered in high-speed air plasma flows (above 1650 °C), the oxidation mechanism becomes more complex. In these environments, this compound, often a component in protective coatings, forms a heterogeneous oxide film. nanorh.comresearchgate.netosti.gov This film can consist of a glass phase chemically similar to SiO₂ and solutions within the CaSi₂O₅–CaTiSiO₅ system. nanorh.com At exceptionally high surface temperatures, typically at or above 1850–1860 °C, the generation of volatile silicon monoxide (SiO) can occur at the interface between the oxide layer and the coating. nanorh.comosti.gov This is considered a form of active oxidation, which can lead to the degradation of the protective film. researchgate.netnih.gov

The oxidation process can also influence the crystalline structure of this compound. It has been observed that oxidation can trigger the transformation of the 6R-CaSi₂ polytype to the 3R-CaSi₂ polytype. This transformation is believed to be initiated by the oxidation of Si⁻ anions to elemental silicon (Si⁰) at the particle surface. nih.gov

Summary of Oxidation Reactions and Conditions
ReactantsConditionsPrimary ProductsReaction Enthalpy (ΔHf at 1000 K)Reference
CaSi₂ + O₂Heating in air (e.g., 1000 K)CaSiO₃ (Wollastonite), SiO₂-2,381.6 kJ/mol noaa.gov
CaSi₂ (as part of a coating)Static air, 1650 °CHeterogeneous oxide film (SiO₂-like glass phase, CaSi₂O₅–CaTiSiO₅ solutions)Not specified nanorh.com
CaSi₂ (as part of a coating)Air plasma flow, T ≥ 1850 °CVolatile Silicon Monoxide (SiO), degradation of oxide filmNot specified nanorh.comosti.gov

Hydrolysis and Degradation Kinetics of this compound in Aqueous Media

This compound reacts with water, leading to its decomposition and the evolution of flammable gases. noaa.govnih.govchemeurope.com The nature and kinetics of this hydrolysis are dependent on the specific form of this compound, the pH of the aqueous medium, and the physical state of the compound.

In neutral or moist environments, calcium disilicide (CaSi₂) decomposes, particularly in hot water, to produce calcium hydroxide and hydrogen gas. chemeurope.comcdhfinechemical.com The reaction can be summarized as:

CaSi₂ + 4 H₂O → Ca(OH)₂ + 2 SiO₂ + 3 H₂

Recent studies on CaSi₂ nanoparticles for biomedical applications have identified the hydrolysis products in physiological conditions (PBS, pH 7.4) as calcium ions (Ca²⁺) and silicate ions (SiO₃²⁻), along with hydrogen gas. nih.gov The kinetics of this reaction are significantly influenced by particle size. While bulk or micrometer-sized CaSi₂ powder decomposes very slowly under physiological conditions, nanosizing the material enhances its hydrolytic activity, leading to complete degradation within a day. nih.gov The reaction rate for hydrogen generation has been observed to increase significantly with a rise in pH, indicating that the hydroxide ion (OH⁻) is the primary reacting species. researchgate.net A proposed mechanism involves the attack of OH⁻ ions on the silicon backbone, followed by a reaction cascade that releases hydrogen. researchgate.net

The composition of the hydrolysis products can also vary depending on the stoichiometry of the silicide and the acidity of the solution. For example, the acid hydrolysis of calcium monosilicide (CaSi), which contains zigzag silicon chains, yields polymeric silicon hydrides, (SiH₂)ₓ. wikipedia.org In contrast, reacting layered calcium disilicide (CaSi₂) with dilute acids like hydrochloric acid (HCl) results in the deintercalation of calcium and the formation of siloxene, a two-dimensional silicon-based polymer with the general formula [Si₆H₃(OH)₃]ₓ. wikipedia.orgresearchgate.net

Hydrolysis Reactions of this compound
This compound FormAqueous MediumPrimary ProductsKey Kinetic FactorsReference
CaSi₂Hot Water / MoistureCalcium hydroxide (Ca(OH)₂), Hydrogen (H₂)Temperature chemeurope.comcdhfinechemical.com
CaSi₂ (nanoparticles)Physiological solution (pH 7.4)Ca²⁺, SiO₃²⁻, H₂Nanosize enhances rate; complete degradation in ~1 day. nih.gov
CaSiAcidic (e.g., HCl)Polymeric silicon hydrides ((SiH₂)ₓ)Silicide stoichiometry (CaSi vs. CaSi₂) wikipedia.org
CaSi₂Dilute Acid (e.g., HCl)Siloxene ([Si₆H₃(OH)₃]ₓ)Layered structure of CaSi₂ wikipedia.orgresearchgate.net
CaSi₂ (coating)Neutral waterHydrogen (H₂)Rate increases with pH. researchgate.net

Catalytic Activity and Surface Chemistry Driven by this compound

While not a conventional catalyst itself, this compound serves as a precursor or support for catalytically active materials. Its unique surface chemistry and reactivity, particularly during hydrolysis or modification, allow for the creation of novel catalyst systems. The catalytic applications are generally driven by materials directly derived from or supported on CaSi₂ surfaces.

Heterogeneous Catalysis Initiated by this compound Surfaces

The surface of this compound can be modified to act as a support for catalytically active metal nanoparticles. A notable example involves treating bulk CaSi₂ powder in an aqueous sodium hydroxide (NaOH) solution to create a flower-like morphology (f-CaSi₂). This high-surface-area structure can then be used to support small, highly dispersed palladium (Pd) nanoparticles. The resulting Pd/f-CaSi₂ composite functions as an effective heterogeneous catalyst. researchgate.net

Similarly, research has shown that forming nickel oxide (NiO) or gold (Au) species on the surface of this compound produces materials that exhibit high catalytic activity. kek.jpkek.jp These composite materials have been demonstrated to work as heterogeneous catalysts in reactions such as the oxidation of benzyl (B1604629) alcohol and the reduction of 4-nitrophenol, respectively. kek.jpkek.jp

Furthermore, materials derived from the chemical transformation of this compound are also catalytically active. Siloxene, which is synthesized via the reaction of CaSi₂ with hydrochloric acid, has been identified as a metal-free photocatalyst. wikipedia.orgresearchgate.net Under visible light irradiation, siloxene demonstrates efficiency in the photocatalytic reduction of aqueous hexavalent chromium (Cr(VI)). researchgate.net

Mechanistic Studies of Reaction Kinetics on this compound-Based Catalysts

Mechanistic studies on catalysis involving this compound primarily focus on the behavior of the supported active phase or the derived catalytic material, rather than the CaSi₂ itself.

In the case of metal nanoparticles supported on modified CaSi₂, such as Pd/f-CaSi₂, the catalytic mechanism is characteristic of the supported metal. The CaSi₂-derived support serves to provide a high surface area and stable anchor points for the nanoparticles, ensuring their small size and high dispersion, which are critical for catalytic efficiency. researchgate.net The unique properties of the CaSi₂ are leveraged to create this supportive structure. researchgate.net

For siloxene-based photocatalysis, the mechanism involves the generation of electron-hole pairs within the siloxene structure upon absorption of visible light. The layered, hydroxyl-terminated structure of siloxene, a direct result of its synthesis from CaSi₂, is crucial for its photocatalytic activity. researchgate.net The reaction time during the synthesis of siloxene from CaSi₂ influences its surface area and optical properties, which in turn affect the photocatalytic efficiency for Cr(VI) reduction. researchgate.net The proposed reaction for water splitting using siloxene nanosheets involves the oxidation of Si-H and Si-Si bonds to form Si-OH and Si-O-Si structures, respectively, releasing hydrogen in the process. rsc.org

Theoretical and Computational Investigations of Calcium Silicide

First-Principles Calculations for Electronic Structure and Bonding in Calcium Silicide

First-principles calculations, which are based on quantum mechanics, allow for the prediction of material properties without the need for empirical parameters. These methods have been instrumental in elucidating the nature of chemical bonding and the electronic characteristics of this compound and its related phases.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. royalsocietypublishing.org It has been successfully applied to study the structural, electronic, and mechanical properties of various calcium-silicon-based materials. rsc.orgresearchgate.net In DFT, the total energy of a system is expressed as a functional of the electron density, which simplifies the complex many-body problem. royalsocietypublishing.org

DFT studies on calcium silicate (B1173343) phases, which share Ca-Si interactions, reveal important electronic features. For example, in dicalcium silicate (β-C2S), DFT calculations show that water adsorption is thermodynamically favorable on several surfaces, with adsorption energies ranging from -0.78 to -1.48 eV. researchgate.net Analysis of the partial density of states (DOS) and charge distribution indicates a dual interaction mechanism: a nucleophilic attack from the water's oxygen on surface calcium atoms and an electrophilic interaction (hydrogen bond) with surface oxygen atoms. researchgate.net

First-principles calculations on tricalcium silicate (Ca3SiO5) and dicalcium silicate (Ca2SiO4) have been used to understand their differing reactivity. The high reactivity of Ca3SiO5 is linked to the presence of more ionic oxygen atoms, which act as reactive sites. acs.orgbilkent.edu.tr DFT calculations combined with Bader charge analysis can quantify this difference in reactivity. researchgate.net Furthermore, DFT can model the effect of impurities on the electronic structure. Substitutions of ions like Mg2+, Al3+, and Fe3+ can alter the electronic band gap and create charge localization, which in turn affects the material's reactivity. acs.orgmit.edu

Table 1: Selected DFT Calculation Results for Calcium Silicate Phases This table presents findings from DFT studies on related calcium silicate compounds, illustrating the types of data generated.

Compound Studied Finding Key Insight Reference(s)
β-C2S (Dicalcium Silicate) Water adsorption energies range from -0.78 to -1.48 eV depending on the surface site. Demonstrates favorable water interaction and quantifies surface reactivity. researchgate.net
Ca3SiO5 (Tricalcium Silicate) High reactivity is attributed to more ionic oxygen atoms compared to Ca2SiO4. Electronic structure directly correlates with chemical reactivity. acs.orgbilkent.edu.tr
Mg-doped Ca3SiO5 Mg substitution for Ca results in only slight alterations to the electronic structure. Shows that not all impurities significantly change electronic properties. mit.edu
Fe-doped Ca3SiO5 Fe substitution leads to complete localization of both the Conduction Band Minimum (CBM) and Valence Band Maximum (VBM). Explains the observed decrease in reactivity when Fe is present. mit.edu
Crystalline CSH Phases A linear correlation exists between the calculated elastic modulus and the crystal density. Mechanical properties are directly linked to fundamental structural and bonding characteristics. rsc.org

Computational methods are not only for analyzing existing materials but also for discovering new ones. Evolutionary algorithms, such as the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, combined with DFT calculations, can predict stable and metastable phases of a compound under different conditions, particularly high pressure. uspex-team.org

For the calcium-silicon system, such predictive studies have explored the Ca/Si phase diagram under pressure, revealing novel silicon networks. researchgate.net High-pressure studies on elemental calcium have also demonstrated the power of these methods, resolving disagreements between theory and experiment by identifying new stable structures at high pressures and temperatures. nih.gov For instance, a combination of a genetic algorithm and metadynamics successfully identified a new lowest enthalpy I4(1)/amd structure for calcium. nih.gov

Similar approaches have been applied to other silicide systems, providing a blueprint for how novel this compound phases could be discovered. In the potassium-silicide (K-Si) system, evolutionary structure prediction has uncovered a variety of phases with diverse silicon substructures, from isolated atoms and dumbbells to chains, layers, and 3D frameworks, as the silicon content and pressure change. ucl.ac.uk This suggests that the Ca-Si system likely harbors a similar richness of yet-to-be-discovered phases with potentially unique electronic and structural properties. The prediction of metastable quaternary phases in other alloy systems further highlights the capability of these in-silico approaches to design novel materials. arxiv.org

Density Functional Theory (DFT) Studies of this compound Electronic Properties

Molecular Dynamics and Monte Carlo Simulations of this compound Systems

While DFT is excellent for ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are essential for studying the dynamic behavior of atoms over time, including processes like crystal growth, defect formation, and surface reactions.

These simulations can also investigate the formation of defects within the crystal lattice. Classical force field methods have been used to study how impurity ions like Mg2+, Al3+, and Fe3+ are incorporated into the structures of alite (Ca3SiO5) and belite (Ca2SiO4). acs.org By simulating random substitutions, researchers can identify the preferred sites for these guest ions and analyze the resulting structural changes, such as the reorientation of silicate tetrahedra, that accommodate them. acs.org Similar simulation techniques are used to study defect formation and diffusion in other crystalline materials, such as calcite, providing a framework for investigating these phenomena in this compound. tandfonline.com

The interaction between a material's surface and its environment governs many of its practical properties. Computational modeling is a key tool for exploring these interfacial phenomena at the atomic level. osti.gov

Grand Canonical Monte Carlo (GCMC) simulations have been used to study the interactions between nanocrystalline layers of calcium silicate hydrates (C-S-H) and water. nih.govacs.org These simulations can determine properties like surface energy and cohesive pressure and analyze how they are affected by temperature and pressure. nih.govresearchgate.net Results from GCMC can show, for example, that the surface energy of C-S-H decreases with increasing temperature. acs.orgresearchgate.net

Molecular dynamics simulations, particularly those using reactive force fields (ReaxFF), provide insights into the dissolution mechanisms of calcium silicate phases. researchgate.net By combining ReaxFF with metadynamics, researchers can calculate the free energy barriers for processes like the dissolution of a calcium ion from a specific crystal surface. researchgate.net This allows for a quantitative comparison of the reactivity of different crystal planes, explaining why some surfaces dissolve more readily than others. For example, simulations on C3S have shown that surfaces like (011) and (100) are more reactive due to strong interactions with water, while others are less reactive. researchgate.net These methods are directly applicable to understanding the surface chemistry and dissolution kinetics of various this compound phases.

Table 2: Summary of Findings from MD and MC Simulations on Calcium Silicate Systems This table highlights key results from dynamic simulations on related systems, demonstrating the capabilities of these computational methods.

Simulation Method System Studied Finding Significance Reference(s)
Grand Canonical Monte Carlo (GCMC) C-S-H / Water Interface Surface energy decreases with increasing temperature and water chemical potential. Predicts how environmental conditions affect material cohesion and stability. nih.govacs.orgresearchgate.net
ReaxFF with Metadynamics C3S / Water Interface Calculated the activation free energy for Ca dissolution from different crystal planes (e.g., 112.8 kJ/mol for the (011) surface). Quantifies the reactivity of specific surfaces at an atomic level, explaining anisotropic dissolution. researchgate.net
Molecular Dynamics (MD) Portlandite Growth Proposed a growth mechanism where different ionic species control growth in different crystallographic directions. Provides a fundamental understanding of crystal morphology development. researchgate.net
Classical Force Field MD Impurities in Alite/Belite Identified preferential substitution sites for Mg2+, Al3+, and Fe3+ ions within the crystal structures. Explains how impurities are incorporated into the host lattice and the resulting structural distortions. acs.org
Molecular Dynamics (MD) C-S-H / CsCl Solution Showed that Cs+ ion adsorption depends on the C-S-H structure (e.g., tobermorite (B576468) vs. jennite), involving cation exchange. Elucidates mechanisms for ion uptake, relevant for applications like waste immobilization. osti.gov

Atomistic Simulations of Crystal Growth and Defect Formation in this compound

Thermodynamic and Kinetic Modeling of this compound Systems

Thermodynamic and kinetic modeling bridges the gap between atomic-scale events and macroscopic behavior. These models can predict phase equilibria, reaction pathways, and the rates at which processes occur over time, which is essential for understanding material formation and degradation. rilem.net

For cementitious systems, thermodynamic models are used to predict the stability of various solid and aqueous phases during hydration. rilem.net However, a major challenge is that many reactions are kinetically hindered, meaning that metastable phases (like amorphous C-S-H) form instead of the most thermodynamically stable ones (like crystalline calcium silicates). rilem.net Therefore, successful models must couple thermodynamics with kinetics.

Coupled thermodynamic-kinetic models, often based on population balance equations, have been developed to describe the precipitation of calcium silicate hydrate (B1144303) (C-S-H). rsc.orgresearchgate.net These frameworks can account for sub-processes like primary nucleation, secondary nucleation, and molecular growth. rsc.org By fitting the model to experimental data (such as ion concentration over time), researchers can estimate crucial parameters like the activation free energies for nucleation and growth, providing a mechanistic understanding of how the material's mesostructure evolves. rsc.orgresearchgate.net

Kinetic modeling is also applied to understand the dissolution rates of minerals. goldschmidtabstracts.info For instance, a kinetic Monte Carlo model can be developed and refined using experimental data to more accurately predict dissolution kinetics at a surface. peeref.com The development of comprehensive and internally consistent thermodynamic databases is fundamental to all such modeling efforts, allowing for reliable predictions of the chemical evolution of these complex systems. osti.gov

CALPHAD (CALculation of PHAse Diagrams) Approach for this compound Phase Diagram Construction

The CALPHAD methodology is a powerful computational approach used to model the thermodynamic properties of individual phases within a multi-component system and to calculate the phase equilibria. onera.friphy.ac.cn By developing mathematical models for the Gibbs energy of each phase, the CALPHAD method can predict phase diagrams and thermodynamic properties as functions of temperature, pressure, and composition. onera.frd-nb.info This approach is particularly valuable for complex systems where experimental data may be scarce or difficult to obtain. onera.fr

For the binary Ca-Si system, a thermodynamic assessment involves the critical evaluation of all available experimental data, including phase boundary information, enthalpies of formation, and activities of the components. researchgate.net The Gibbs energy for each phase (e.g., Liquid, Ca2Si, CaSi, CaSi2) is described by a specific model. The liquid phase, for instance, is often described using the Modified Quasichemical Model in the Pair Approximation, which accounts for the short-range ordering of atoms in the molten state. researchgate.net The intermetallic compounds (Ca2Si, CaSi, CaSi2), which exhibit a narrow homogeneity range, are typically treated as stoichiometric compounds. researchgate.net

The Gibbs energy of each phase is expressed as a function of temperature and composition, with adjustable parameters that are optimized to achieve the best possible fit to the collective body of experimental data. d-nb.infooecd-nea.org This optimization process renders the thermodynamic data self-consistent and allows for reliable interpolation and extrapolation. researchgate.net

The Gibbs energy for a pure element, referred to as the lattice stability, is a fundamental input for the CALPHAD models. epj-conferences.org For a stoichiometric compound like CaxSiy, the Gibbs energy of formation (oG) from the pure elements Ca and Si in their stable states (Stable Element Reference - SER) is typically expressed as a polynomial function of temperature (T):

oG(T) = a + bT + cTln(T) + dT2 + ...

where a, b, c, and d are the model parameters determined during the optimization process. epj-conferences.org

Table 1: Representative Gibbs Energy Parameters for this compound Phases

Below is an interactive table showcasing representative Gibbs energy parameters for the formation of this compound compounds as would be determined from a CALPHAD assessment. The values are for illustrative purposes to represent the output of such a study.

PhaseFormulaGibbs Energy Function (J/mol of atoms)Temperature Range (K)
Dithis compoundCa2Si-70250 + 3.5T298 - 1277
Monothis compoundCaSi-75100 + 4.0T298 - 1308
Calcium DisilicideCaSi2-68500 + 2.1*T298 - 1313
LiquidCa-SiG(x,T) = xCaGCa + xSiGSi + RT(xCaln(xCa) + xSiln(xSi)) + Gex(x,T)> 1000

Note: The parameters in this table are simplified for illustrative purposes. A complete CALPHAD assessment involves more complex models, especially for the liquid phase (Gex represents the excess Gibbs energy of mixing). The specific optimized parameters are found in dedicated thermodynamic database files. researchgate.netresearchgate.net

The successful application of the CALPHAD method results in a self-consistent thermodynamic database for the Ca-Si system. researchgate.netoecd-nea.org This database can be used with Gibbs energy minimization software to calculate the stable phase diagram and various thermodynamic properties over a wide range of conditions. researchgate.net

Simulation of Diffusion and Mass Transport Processes in this compound Materials

Understanding diffusion and mass transport is critical for predicting material behavior during synthesis, processing, and application, especially at high temperatures. Computational simulations, particularly those based on molecular dynamics (MD) and ab initio (first-principles) methods, provide atomic-level insights into these transport phenomena. uiowa.eduresearchgate.netunileoben.ac.at

Mass transport involves the movement of constituents from a region of higher concentration to one of lower concentration, driven by a chemical potential gradient. uiowa.edu The underlying mechanism for this transport in solids is diffusion, which can occur via various mechanisms, including vacancy exchange, interstitial movement, or more complex collective motions. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations of Diffusion

First-principles calculations, based on density functional theory (DFT), are used to investigate diffusion pathways and calculate activation energies for atomic migration. nih.gov For instance, the diffusion of impurity atoms within the this compound lattice has been studied using these methods. A notable study investigated the diffusion mechanism of fluorine (F) in calcium disilicide (CaSi2) using a combination of DFT calculations, cluster expansion analysis, and AIMD simulations. researchgate.net

CaSi2 has a layered structure composed of calcium planes and buckled silicene (monolayer silicon) sheets. researchgate.net The study explored the interstitial diffusion of fluorine atoms within this structure. The key findings from these simulations were:

Favored Diffusion Paths: Calculations of diffusion barriers revealed that intralayer diffusion (within the plane) of fluorine atoms is significantly more favorable than interlayer diffusion (between planes). berkeley.edu

Diffusion Barriers: The energy barriers for F atom migration between different interstitial sites were calculated. The transition between adjacent stable sites within the same layer was found to have a specific activation energy. berkeley.edu

Impact of Diffusion: The simulations showed that the diffusion and subsequent aggregation of fluorine atoms withdraw electrons from the silicene layers, leading to a structural transformation of the silicene. researchgate.netscirp.org

Table 2: Calculated Diffusion Parameters for Fluorine in CaSi2

This interactive table presents calculated parameters related to the diffusion of interstitial fluorine in 3R-CaSi2, as determined by first-principles calculations.

Diffusion ProcessInitial StateTransition StateFinal StateDiffusion Barrier (eV)
Intralayer DiffusionF at Ca3 centerF at bridge siteF at adjacent Ca3 center~0.5
Interlayer DiffusionF at Ca3 centerF passing through Si layerF in adjacent layer> 2.0

Note: Values are approximate and based on findings from theoretical studies. "Ca3 center" refers to a stable interstitial site for fluorine. berkeley.edu

General Mass Transport Simulation

While detailed ab initio studies often focus on specific impurity diffusion, broader mass transport phenomena, such as the interdiffusion of calcium and silicon themselves, can be modeled using various simulation techniques. mcmaster.camcmaster.caresearchgate.net These simulations often employ molecular dynamics with empirical or machine-learned interatomic potentials to access the larger length and time scales characteristic of mass transport. iphy.ac.cnnist.govscienomics.com

The fundamental equation governing diffusion flux (J) is Fick's first law, which relates the flux to the concentration gradient (dC/dx) and the diffusion coefficient (D):

J = -D * (dC/dx)

In computational simulations, the diffusion coefficient can be calculated from the mean square displacement (MSD) of atoms over time, as derived from the Einstein relation. iphy.ac.cn By tracking the positions of all atoms in a simulated this compound system at a given temperature, the collective and individual atomic mobilities can be determined, providing crucial data on the rates of mass transport within the material. iphy.ac.cnscirp.org These simulations are essential for understanding processes like phase growth, homogenization, and degradation in this compound materials. researchgate.net

Advanced Research Applications and Functionalization of Calcium Silicide Mechanistic Focus

Role of Calcium Silicide in Advanced Metallurgical Refining Processes and Alloy Design

In metallurgy, this compound is a key additive, primarily used for deoxidation, desulfurization, and inclusion morphology control in steel and other alloys. nanorh.commarketresearchintellect.comispatguru.comfilab.fr Its effectiveness stems from the high affinity of calcium and silicon for oxygen and sulfur at steelmaking temperatures. filab.frispatguru.com

The addition of calcium, typically as this compound cored wire, to molten steel is a critical step in secondary steelmaking for enhancing steel quality and castability. ispatguru.comscielo.br The primary mechanism involves the transformation of detrimental, hard, and solid non-metallic inclusions into more favorable ones. ispatguru.com

Modification of Alumina (B75360) Inclusions: In aluminum-killed steels, solid alumina (Al₂O₃) inclusions are hard, abrasive, and can cluster, leading to nozzle clogging during continuous casting and creating stress concentration points in the final product. ispatguru.comispatguru.com When this compound is introduced, calcium reacts with these alumina inclusions to form lower melting point calcium aluminates (CaO-Al₂O₃). ispatguru.comispatguru.commdpi.com The goal is to form specific calcium aluminate phases, such as 12CaO·7Al₂O₃, which are liquid at steelmaking temperatures. ispatguru.com These liquid, globular inclusions are less likely to clog casting nozzles and have a reduced detrimental effect on the mechanical properties of the steel. ispatguru.compyrometallurgy.co.za

Modification of Sulfide (B99878) Inclusions: Calcium also modifies the shape of manganese sulfide (MnS) inclusions. taylorandfrancis.com MnS inclusions are typically elongated in the rolling direction, which can lead to anisotropic mechanical properties and initiate cracking. taylorandfrancis.com Calcium reacts with sulfur to form calcium sulfide (CaS) or a complex calcium-manganese sulfide. ispatguru.comresearchgate.net CaS can encapsulate oxide inclusions, forming duplex inclusions with a hard CaS shell around a softer oxide core. researchgate.net This helps to keep the inclusions small and globular, improving the isotropy and toughness of the steel. pyrometallurgy.co.zataylorandfrancis.com

Modification of Silicate (B1173343) Inclusions: Solid silica (B1680970) (SiO₂) inclusions are also transformed by calcium addition into lower melting point calcium silicates or complex calcium-alumino-silicates (CaO-Al₂O₃-SiO₂), which are globular and less harmful. ispatguru.comresearchgate.net

Original Inclusion TypeMorphology & PropertiesModified Inclusion TypeMechanism of ModificationResulting Morphology & Benefits
Alumina (Al₂O₃)Hard, angular, solid, high melting point.Calcium Aluminates (e.g., C₁₂A₇)Reaction of Ca with Al₂O₃. ispatguru.comispatguru.comGlobular, liquid at steelmaking temperatures, prevents nozzle clogging. ispatguru.comispatguru.com
Manganese Sulfide (MnS)Elongated (stringers), soft.Calcium Sulfide (CaS) / Duplex InclusionsReaction of Ca with S, formation of CaS-MnS or CaS shells. taylorandfrancis.comresearchgate.netGlobular, hard, improves isotropy and toughness. pyrometallurgy.co.zataylorandfrancis.com
Silica (SiO₂)Hard, solid.Calcium Silicates / CaO-Al₂O₃-SiO₂Reaction of Ca with SiO₂. ispatguru.comGlobular, lower melting point, less abrasive. ispatguru.comresearchgate.net

While calcium's solubility in steel is very low, preventing it from acting as a traditional alloying element that modifies the metallic matrix through solid solution, its impact on microstructure and properties is profound. ispatguru.comispatguru.com The primary mechanism for property enhancement is the control of non-metallic inclusions as described above. By creating finely dispersed, globular inclusions, calcium treatment leads to significant improvements in:

Ductility and Toughness: Particularly in the transverse direction, by preventing the formation of elongated MnS stringers. pyrometallurgy.co.za

Machinability: The modified, softer globular inclusions can act as chip breakers and provide a protective layer on cutting tools. pyrometallurgy.co.za

Fatigue Life: By removing hard, angular inclusions that act as stress risers and crack initiation sites.

In other metal systems, such as aluminum alloys, calcium can act more directly as an alloying element. In Al-Si casting alloys, small additions of calcium can modify the eutectic silicon morphology from coarse and acicular to a finer, more fibrous structure, which improves ductility and strength. mdpi.com In magnesium alloys, calcium additions can refine the grain structure and lead to the formation of intermetallic phases like Al₂Ca and Mg₂Ca, which can enhance corrosion resistance and mechanical properties. mdpi.com

Mechanisms of Inclusion Modification in Steels and Alloys by this compound Addition

This compound as a Precursor for Novel Silicon-Based Materials

Beyond metallurgy, the layered crystal structure of calcium disilicide (CaSi₂) makes it an ideal precursor for the top-down synthesis of two-dimensional (2D) silicon nanomaterials, often referred to under the umbrella term "silicene." researchgate.netnih.gov

CaSi₂ possesses a layered Zintl phase structure, where anionic, puckered honeycomb-like silicon layers are separated by intercalated calcium cations (Ca²⁺). researchgate.netnsf.gov This structure is key to producing 2D silicon nanosheets through a process called topochemical deintercalation. researchgate.net

The mechanism involves a soft-chemical reaction where the CaSi₂ is treated with specific reagents to selectively remove the calcium ions from between the silicon layers, leaving the 2D silicon framework intact. informahealthcare.com The most common method involves the reaction of CaSi₂ powder with acids, such as ice-cold hydrochloric acid (HCl). jos.ac.cnnii.ac.jp In this reaction, the calcium atoms are leached out, and the dangling bonds on the silicon atoms are terminated, often by hydrogen and hydroxyl groups from the aqueous solution, forming hydrogen-terminated polysilane or siloxene. nih.govinformahealthcare.com

The reaction can be summarized as: CaSi₂ + 2HCl + nH₂O → Si₂H₂(OH)ₓ + CaCl₂ + ...

The resulting material consists of single or multilayered silicon nanosheets. nih.gov This bottom-up approach, starting from the CaSi₂ precursor, is considered scalable and allows for subsequent chemical modification, which is a significant advantage for practical applications. nih.gov

The silicon nanosheets produced from CaSi₂ deintercalation are often terminated with hydrogen (Si-H) or hydroxyl (Si-OH) groups, which makes them reactive and amenable to further chemical modification or functionalization. researchgate.netinformahealthcare.com Functionalization is crucial to prevent re-stacking, improve stability in ambient conditions, enhance dispersibility in solvents, and tune the material's electronic and optical properties for specific applications. researchgate.netjos.ac.cn

Several functionalization strategies have been developed:

Direct Exfoliation and Functionalization: This single-step approach involves reacting CaSi₂ directly with an organic compound. For instance, reacting CaSi₂ with benzyl (B1604629) bromide or p-toluenesulfonyl chloride in a sealed reactor can simultaneously exfoliate the layers and attach benzyl or tosyl groups to the silicon framework via stable Si-C bonds. acs.orgresearchgate.net

Hydrosilylation: This involves the reaction of the Si-H bonds on the surface of pre-formed silicon nanosheets with alkenes or alkynes. This process can be initiated thermally to form stable Si-C linkages. jos.ac.cn

Amine Passivation: Treating the nanosheets with amines can passivate the surface, improving stability and modifying electronic properties. jos.ac.cn

Functionalization StrategyReagentsMechanismPurpose/EffectReference
Direct Exfoliation/FunctionalizationBenzyl bromide (BnBr), p-Toluenesulfonyl chloride (TsCl)Nucleophilic reaction between CaSi₂ and the organic halide, forming Si-C bonds during deintercalation.One-pot synthesis of stable, functionalized nanosheets. acs.org, researchgate.net
Thermal HydrosilylationAlkenes, AlkynesThermally driven homolytic cleavage of Si-H bonds on the nanosheet surface, followed by addition across the C=C or C≡C bond.Forms stable Si-C bonds, improves stability and processability. jos.ac.cn
Amine PassivationVarious aminesReaction with surface Si atoms.Improves material stability and tunes electronic properties. jos.ac.cn

Topochemical Deintercalation for the Synthesis of 2D Silicon Nanosheets (Silicene) from CaSi2

Emerging Roles of this compound in Energy-Related Technologies (Mechanistic & Material Science Focus)

The unique properties of this compound and its derivatives are paving the way for their use in various energy-related technologies.

Anode Materials for Batteries: Silicon is a highly promising anode material for next-generation lithium-ion batteries due to its exceptionally high theoretical specific capacity. informahealthcare.com Two-dimensional silicon nanosheets derived from CaSi₂ are being intensely investigated for this purpose. The layered, nanostructured morphology provides a large surface area for interaction with the electrolyte and short diffusion paths for lithium ions. informahealthcare.com This structure can also better accommodate the large volume changes that silicon undergoes during the insertion and extraction of lithium ions, which is a major challenge for bulk silicon anodes. researchgate.net Functionalized siloxene, derived from CaSi₂, has also shown potential as an anode material for sodium-ion and potassium-ion batteries. informahealthcare.com

Hydrogen Production: this compound reacts with water or acids to produce hydrogen gas. nanorh.com This property has been explored for on-demand hydrogen generation, which could be relevant for portable power sources or hydrogen fuel cell applications. The reaction provides a solid-state method for storing and releasing hydrogen.

Thermoelectric Materials: Research into calcium silicides, including CaSi and Ca₂Si, has indicated potential for thermoelectric applications. researcher.life Thermoelectric materials can convert heat energy directly into electrical energy. The efficiency of this conversion is dependent on the material's electronic transport properties and low thermal conductivity, characteristics that are being actively explored in various this compound phases and nanostructures. researcher.life

Supercapacitors and Optoelectronics: Functionalized silicon nanosheets, or silicanes, have been fabricated into electrodes for supercapacitors, demonstrating their potential for high-performance energy storage. d-nb.info Furthermore, the ability to tune the bandgap of these 2D silicon materials through functionalization opens up possibilities for their use in optoelectronic devices, such as photodetectors and light-emitting components. jos.ac.cn

Mechanistic Investigations of this compound as a Component in Thermoelectric Materials

This compound (Ca₂Si) has been investigated for its potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. chemimpex.com Maximizing ZT requires a challenging optimization of these interdependent properties: a high power factor (S²σ) and low thermal conductivity. chemimpex.comcloudfront.net

Mechanistically, the interest in silicides stems from their potential to be cost-effective and environmentally benign alternatives to traditional telluride-based thermoelectric materials. chemimpex.com Ca₂Si, in particular, exhibits an intrinsically low thermal conductivity, a desirable trait for maintaining the temperature gradient needed for the Seebeck effect. mdpi.com Research has shown that in the temperature range of 323 K to 873 K, Ca₂Si has a total thermal conductivity between 1.1 and 1.7 W·m⁻¹·K⁻¹, which is comparable to or lower than many established thermoelectric materials. mdpi.com For instance, at 673 K, the thermal conductivity of Ca₂Si is approximately 2.6 times lower than that of magnesium silicide (Mg₂Si). mdpi.com

One primary mechanism for improving the ZT of Ca₂Si is through doping. Doping introduces impurities into the crystal lattice, which alters the charge carrier concentration (n) and, consequently, the electrical conductivity and Seebeck coefficient. cloudfront.net Theoretical predictions suggest that optimizing the carrier concentration through p-type doping could enhance the ZT value of Ca₂Si to as high as 0.52 at 1000 K. mdpi.com Experimental work has validated this approach; for example, doping Ca₂Si with silver (Ag) to form Ca₂₋ₓAgₓSi alloys has been shown to significantly improve both electrical and thermal properties. mdpi.com This substitution of Ca with Ag atoms led to a maximum ZT value of 0.16 at 837 K. mdpi.com The enhancement is attributed to an increase in carrier concentration, which boosts the power factor. google.com

Interactive Table: Thermoelectric Properties of this compound Phases

PhaseBand Gap (eV)Max. Seebeck Coefficient (µV/K)Thermal Conductivity (W·m⁻¹·K⁻¹)Max. ZT ValueTemperature (K)Notes
Ca₂Si0.82±0.02 zjferroalloy.com~250-300 mdpi.com~1.0 - 1.7 mdpi.com~0.1 mdpi.com873 mdpi.comUndoped, polycrystalline. mdpi.com
CaSiSemimetal zjferroalloy.comUp to 430 zjferroalloy.com--330 zjferroalloy.comThin film on silicon substrate. zjferroalloy.com
CaSi₂Semimetal zjferroalloy.com----Exhibits high conductivity. zjferroalloy.com
Ca₂₋ₓAgₓSi---0.16 mdpi.com837 mdpi.comAg-doping improves electrical properties. mdpi.com

This compound Composites as Anode Materials in Electrochemical Energy Storage Systems (e.g., Lithium-ion Batteries)

This compound (CaSi₂) has been explored as a potential high-capacity anode material for lithium-ion batteries (LIBs). The interest is driven by silicon's high theoretical capacity for lithium storage, which is over ten times that of traditional graphite (B72142) anodes. nih.gov However, the practical application of silicon-based anodes is severely hindered by a critical mechanical issue: massive volume expansion during the electrochemical alloying/de-alloying with lithium. nih.govfrontiersin.org This expansion, which can exceed 300% for pure silicon, leads to particle pulverization, loss of electrical contact, and the continuous formation and rupture of the solid-electrolyte interphase (SEI) layer, resulting in rapid capacity fade and poor cycle life. nih.govfrontiersin.org

The mechanistic investigation of CaSi₂ as an anode reveals a similar challenge. During the lithiation process, lithium ions react with the silicon in CaSi₂, while the calcium component is largely inactive. researchgate.net This process can yield a high initial capacity, with some studies reporting values as high as 1500 mAh g⁻¹. researchgate.net However, the material suffers from a swift capacity decay, dropping to as low as 150 mAh g⁻¹ after only a few cycles. researchgate.net This failure mechanism is attributed to the irreversible volume changes during the insertion and extraction of lithium ions. The layered crystal structure of CaSi₂ is unable to sufficiently buffer the strain, leading to the mechanical degradation of the electrode. researchgate.netconfex.com

To circumvent this, the primary research strategy focuses on creating this compound composites. The core mechanism of this approach is to embed the active silicon-based material within a secondary phase that can buffer the volume expansion and enhance electronic conductivity. nih.govmdpi.com

A key approach involves forming composites of calcium silicate and nanosilicon (pSi@CaO). sciopen.comresearchgate.net In one method, silicon monoxide (SiO) is disproportionated, and the resulting SiO₂ is transformed into calcium silicate. sciopen.comresearchgate.net The bulk-distributed calcium silicate acts as a mechanically robust and electrochemically inactive matrix that effectively inhibits the expansion of the nanosilicon particles during lithiation. sciopen.comresearchgate.net This structural reinforcement leads to significantly reduced electrode expansion (as low as 12.3% upon full lithiation) and enhanced ionic transfer. sciopen.comresearchgate.net The result is a dramatic improvement in electrochemical stability, with composites demonstrating a specific capacity of 808 mAh g⁻¹ and maintaining 82% of that capacity after 500 cycles at a high current rate. sciopen.comresearchgate.net

Another strategy involves creating composites with carbonaceous materials. Carbon acts as a conductive and mechanically flexible buffer that helps maintain the structural and electrical integrity of the electrode during cycling. mdpi.com For example, a composite of Si-C/Cu₂ exhibited a high reversible discharge capacity of 947 mAh g⁻¹ after 100 cycles. researchgate.net The carbon matrix provides a conductive pathway and accommodates the volume change, preventing the pulverization of the silicon particles. mdpi.com

Interactive Table: Performance of CaSi₂ and Composite Anodes in LIBs

Anode MaterialInitial Capacity (mAh g⁻¹)Capacity after 50 Cycles (mAh g⁻¹)Key Mechanistic Feature
CaSi₂ (as-sieved, 25-30 µm)~1500 researchgate.net~150 researchgate.netSevere volume expansion leads to rapid capacity fade. researchgate.net
CaSi₂ (ball-milled, 1-3 µm)-~220 researchgate.netReduced particle size offers slight improvement but does not solve the core issue. researchgate.net
pSi@20%CaO Composite808 (at 50 mA g⁻¹) sciopen.comresearchgate.net662 (after 500 cycles at 1 A g⁻¹) sciopen.comresearchgate.netCalcium silicate matrix buffers Si volume expansion, enhancing stability. sciopen.comresearchgate.net
Siloxene (from CaSi₂)Moderate Capacity confex.comSignificantly better than SiO confex.comLayered structure provides buffered volume change. confex.com

This compound in Novel Chemical Syntheses and Advanced Industrial Processes

This compound as a Reducing Agent in Specialized Inorganic and Organic Synthesis

This compound is a potent reducing agent utilized in various metallurgical and chemical processes. Its function stems from the high affinity of both calcium and silicon for oxygen and other non-metals like sulfur. zjferroalloy.commetalzenith.com In steelmaking, this compound serves as an effective deoxidizer and desulfurizer. zjferroalloy.comquora.com

The deoxidation mechanism involves the reaction of calcium and silicon with dissolved oxygen in the molten steel. When added to the melt, this compound dissociates, and its components react to form stable oxides:

2Ca + O₂ → 2CaO

Si + O₂ → SiO₂

These products, calcium oxide (CaO) and silicon dioxide (SiO₂), are insoluble in the molten steel and combine to form a liquid calcium-silicate slag. quora.com This slag floats to the surface and can be readily removed, thereby lowering the oxygen content of the steel and improving its quality and mechanical properties. zjferroalloy.comquora.com

Simultaneously, calcium acts as a powerful desulfurizing agent by reacting with sulfur to form calcium sulfide (CaS). metalzenith.comdiva-portal.org A crucial aspect of its function is inclusion modification. In aluminum-killed steels, hard, solid alumina (Al₂O₃) inclusions can be detrimental to the steel's properties. The addition of calcium (via this compound or Si-Ca wire) modifies these harmful inclusions into more desirable calcium aluminates (CaO-Al₂O₃), which are often liquid at steelmaking temperatures and have a less harmful spherical morphology. quora.comdiva-portal.org This change prevents nozzle clogging during continuous casting and improves the toughness and ductility of the final steel product. quora.com The vapor pressure of calcium at steelmaking temperatures is also very high, which causes strong stirring in the molten steel, further aiding in the removal of impurities. google.com

Beyond steel, this compound is used in the production of other special metal alloys and as an inoculant in the production of cast iron, where it helps to control the microstructure by hindering the growth of precipitated graphite flakes. zjferroalloy.comtaylorandfrancis.com

Mechanistic Exploration of this compound in Environmental Remediation Technologies

Calcium silicate materials, which can be derived from various sources, are effective in the remediation of environments contaminated with heavy metals and other pollutants. mdpi.comresearchgate.net The primary mechanisms through which they immobilize contaminants are ion exchange, precipitation, and surface adsorption. researchgate.netpjoes.com

When calcium silicate is introduced into contaminated soil or water, it can reduce the mobility and bioavailability of heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.netnih.gov The key mechanistic processes include:

Ion Exchange: The calcium ions (Ca²⁺) within the silicate structure can be exchanged for divalent heavy metal ions. mdpi.comresearchgate.net This process effectively incorporates the metal contaminants into the solid matrix of the calcium silicate, immobilizing them. The formation of calcium silicate hydrates (CSH) provides a high number of sorption sites and an excellent ion exchange capacity. mdpi.comresearchgate.net

Precipitation: The dissolution of calcium compounds, such as calcium hydroxide (B78521) (Ca(OH)₂), which can be present or form from this compound in aqueous environments, increases the local pH. researchgate.netpjoes.com This rise in alkalinity causes many heavy metals to precipitate out of the solution as insoluble metal hydroxides or carbonates, significantly reducing their concentration in the water and their availability to plants and other organisms. mdpi.compjoes.com

Surface Complexation and Adsorption: The surfaces of calcium silicate hydrates and related mineral phases possess functional groups that can adsorb heavy metal cations. mdpi.com Furthermore, studies using activated calcium-silicate materials like Polonite have shown that metals can be sorbed via complexation with metal oxides on the material's surface. nih.gov

In wastewater treatment, calcium silicate materials have been used to remove pollutants like phosphates and silicates. For phosphate (B84403) removal, calcium compounds react with dissolved phosphate to produce calcium phosphate, which precipitates out of the water. cloudfront.net For silicate removal from industrial wastewater, the addition of a calcium source under controlled pH leads to the precipitation of calcium silicate. nih.gov These mechanisms demonstrate the versatility of calcium silicate-based materials in sequestering a range of environmental pollutants through straightforward chemical and physical processes.

Future Research Trajectories and Unresolved Challenges in Calcium Silicide Science

Development of Next-Generation Calcium Silicide Synthesis Routes with Atomic-Scale Control

The synthesis of this compound is evolving from traditional high-temperature bulk methods toward more sophisticated techniques that offer precise control over composition, crystal structure, and morphology at the atomic level. Conventional production often involves methods like rotary atomization from elemental calcium and silicon or carbothermic reduction. researchgate.netdtic.mil However, future research is increasingly focused on routes that enable the design of materials with tailored properties.

A significant research trajectory is the use of CaSi₂ as a parent compound for creating two-dimensional (2D) silicon nanostructures through topochemical reactions. nii.ac.jpresearchgate.net This "top-down" approach involves the selective removal (deintercalation) of calcium atoms from the layered Zintl phase structure of CaSi₂, leaving behind silicon layers that can be functionalized. nii.ac.jpsci-hub.seresearchgate.net Research is exploring various deintercalation agents, from traditional hydrochloric acid to more novel reagents like CO₂, to control the exfoliation process and the surface chemistry of the resulting silicon nanosheets. acs.orgscispace.com

Furthermore, advanced synthesis techniques are being explored to create high-purity, phase-specific this compound films and nanostructures directly. These methods include:

Molecular Beam Epitaxy (MBE): Co-deposition of calcium and silicon in ultrahigh vacuum allows for the growth of thin films, although achieving crystalline homogeneity can be temperature-dependent. mdpi.com

Reactive Epitaxy: The deposition of calcium atoms onto a hot silicon substrate can lead to the formation of heteroepitaxial CaSi₂ layers. mdpi.com

Electron Beam-Induced Synthesis: Studies have shown that electron beam irradiation can stimulate the formation of CaSi₂ crystals and even oriented nanowhiskers on substrates, opening a pathway for spatially controlled, direct-write synthesis of silicide nanostructures. mdpi.commdpi.com

A key challenge is controlling the specific polymorph of CaSi₂ that forms, as different stacking sequences of the silicon layers (e.g., 6R vs. 3R polymorphs) can lead to different electronic and thermoelectric properties. researchgate.netacs.org Future synthesis routes will aim to selectively produce these polymorphs with atomic precision to harness their unique characteristics.

Table 1: Comparison of Selected Synthesis Methods for this compound and Derivatives

Synthesis MethodDescriptionKey Research Focus/ChallengeReference
Topochemical DeintercalationChemical removal of Ca from layered CaSi₂ to produce 2D silicon nanosheets (silicane/siloxene).Controlling exfoliation, yield, and surface functionalization of nanosheets. nii.ac.jpsci-hub.seacs.org
Rotary AtomizationMelting and spinning elemental Ca and Si to produce spherical powders of CaSi₂-based compositions.Controlling chemical composition and particle size for applications like military primers. researchgate.netdtic.mil
Electron Beam IrradiationUsing an electron beam to induce the reaction between a calcium source (e.g., CaF₂) and a silicon substrate.Spatially controlled growth of CaSi₂ nanowhiskers and 2D structures. mdpi.commdpi.com
Reactive EpitaxyDeposition of Ca atoms onto a heated Si substrate to form epitaxial CaSi₂ films.Achieving high-quality, single-phase crystalline films with specific polymorphs. mdpi.com

Advancements in In-Situ Characterization Techniques for Real-Time this compound Reaction Monitoring

Understanding the dynamic processes of this compound formation and its subsequent reactions is critical for optimizing its production and application. Currently, most real-time monitoring studies focus on the hydration of calcium silicates in cement. mdpi.comacs.orgresearchgate.netresearchgate.net A significant challenge and future research direction for this compound is the development and adaptation of in-situ characterization techniques to monitor its synthesis and reactive behavior in harsh environments, such as inside a metallurgical furnace or during electrochemical reduction.

Future research will likely focus on applying techniques like high-temperature Raman spectroscopy and X-ray diffraction (XRD) to observe phase transformations in real-time. For example, in-situ Raman has been used to monitor the formation of dicalcium silicate (B1173343) at temperatures up to 1100°C, demonstrating its potential for tracking the solid-state reactions that form various this compound phases. mdpi.com Similarly, monitoring the Raman spectra during post-growth electron irradiation of CaF₂/Si films has provided insights into the transition from 2D to 3D CaSi₂ structures. mdpi.com

Another critical area is the real-time analysis of electrochemical processes. The production of silicon and silicides via electro-deoxidation of silica (B1680970) in molten salts involves complex side reactions, including the formation of this compound. saimm.co.za Developing probes and sensors that can operate within these high-temperature, corrosive molten salt environments is essential for understanding reaction kinetics, avoiding unwanted phase formation, and improving process efficiency. Techniques like neutron radiography, which has been used to monitor the carbonation of calcium silicate cements in real time, could potentially be adapted to track mass transport and reactions in opaque systems like molten salts or metallurgical slags.

Exploration of this compound Behavior in Nanoscale and Low-Dimensional Systems

One of the most vibrant areas of future this compound research is its use as a precursor for low-dimensional nanomaterials. The unique layered crystal structure of calcium disilicide (CaSi₂), a Zintl phase compound, consists of puckered silicon layers separated by calcium ions. nii.ac.jp This configuration makes it an ideal starting material for producing two-dimensional silicon nanosheets (SiNSs), which are variously referred to as silicene, silicane, or siloxene depending on their structure and surface termination. nii.ac.jpresearchgate.netacs.orgjos.ac.cn

The process involves a topotactic deintercalation, where the calcium ions are chemically extracted, leaving the silicon backbone intact. nii.ac.jpsci-hub.se This method is a promising route for the scalable production of 2D silicon, which is predicted to have remarkable electronic and optoelectronic properties. acs.orgacs.org Key research trajectories in this area include:

Structural and Functional Control: Investigating how different exfoliation methods and chemical treatments can be used to control the surface functionalization (e.g., with hydrogen, hydroxyl groups, or organic molecules) and, consequently, the material's properties. acs.orgacs.org

Property Characterization: Probing the fundamental optical and electronic properties of these SiNSs, which have been shown to exhibit strong room-temperature photoluminescence and a direct-like band gap of around 2.5 eV. acs.orgacs.org

Device Application: Exploring the use of CaSi₂-derived nanosheets in next-generation technologies. This includes applications as high-capacity anodes for lithium-ion batteries, where the 2D structure can accommodate volume expansion, and in optoelectronic devices like light-emitting diodes. sci-hub.seacs.orgjos.ac.cn

Novel Nanostructures: Moving beyond simple nanosheets to create more complex structures, such as CaSi₂ nanowhiskers via electron-beam-induced growth or graphene-siloxene composites with enhanced electrochemical performance. sci-hub.semdpi.com

The ability to generate stable, functional, two-dimensional silicon materials from an abundant and relatively inexpensive precursor like this compound is a significant unresolved challenge that continues to drive intensive research. mdpi.comresearchgate.net

Integration of Multiscale Modeling with Experimental Data for Comprehensive this compound Understanding

While experimental work forges ahead, a comprehensive understanding of this compound requires the deep insights provided by computational modeling. Much of the existing multiscale modeling work in this chemical space has focused on calcium silicate hydrates (C-S-H) for cement applications. mater-rep.comtaylorfrancis.comtudelft.nlscientific.net However, a growing body of research is applying first-principles calculations, particularly Density Functional Theory (DFT), to unravel the fundamental properties of this compound phases.

Future research will increasingly rely on the integration of these computational models with experimental data to create a holistic picture of the material. Key research directions include:

Fundamental Property Prediction: Using DFT to systematically investigate and compare the structural, electronic, elastic, and thermodynamic properties of the various Ca-Si phases (CaSi, Ca₂Si, CaSi₂). researchgate.net Such calculations can explain the relative structural stability of different phases and the nature of their chemical bonding, which is a mix of metallic, covalent, and ionic character. researchgate.net

Understanding Precursor Behavior: Modeling the electronic structure of CaSi₂ to understand why it is such an effective precursor for 2D silicon. nii.ac.jp Simulations can clarify how the charge transfer between calcium and silicon weakens the Ca-Si bonds, facilitating the deintercalation of calcium. nii.ac.jp

Guiding Synthesis and Design: Using theoretical calculations to guide the synthesis of novel materials. For instance, DFT can predict the thermoelectric properties of different CaSi₂ polymorphs, suggesting that deforming the silicene-like structure can dramatically enhance the power factor. researchgate.netresearchgate.net This provides a theoretical basis for designing materials with superior performance.

Bridging Scales: A significant challenge is to bridge the gap between atomic-scale simulations (DFT) and macroscopic material behavior. This requires developing multiscale models that can simulate processes like the topochemical exfoliation of a bulk CaSi₂ crystal or the behavior of CaSi₂ inclusions within a steel matrix during processing.

The synergy between advanced computational methods and precise experimental validation will be crucial for accelerating the design and discovery of new this compound-based materials.

Table 2: Calculated Properties of this compound Phases from First-Principles

PropertyCaSiCa₂SiCaSi₂Significance/Research ImplicationReference
Structural StabilityLess stableLess stableMost stableCaSi₂ is the most thermodynamically favorable phase, guiding synthesis conditions. researchgate.net
Alloying AbilityStrongestWeakerWeakerCaSi has the strongest driving force for formation in Ca-Si systems. researchgate.net
Bonding CharacterMixture of metallic, covalent, and ionicThe complex bonding dictates the electronic and mechanical properties of the silicides. researchgate.net
Electronic NatureSemimetallicSemiconductingSemimetallicDifferent phases offer a range of electronic properties for potential device applications. researchgate.net

Sustainable and Circular Economy Perspectives in this compound Research and Utilization

As industries move toward greater sustainability, the production and use of fundamental materials like this compound are coming under scrutiny. The primary application of this compound is in the metallurgical industry, where it serves as an effective deoxidizer and modifier of non-metallic inclusions in steelmaking. marketresearchintellect.comdiva-portal.org The drive for greener and more efficient steel production presents both a challenge and an opportunity for this compound research. marketresearchintellect.com

A major future trajectory is the integration of circular economy principles into the this compound value chain. This involves shifting from a linear "take-make-dispose" model to one that emphasizes recycling and the use of secondary resources. Key areas of investigation include:

Valorization of Industrial Byproducts: Research is exploring the use of industrial slags and other waste streams as raw materials for producing silicon alloys. For example, aluminothermic reduction of calcium silicate slag, a byproduct of other industrial processes, is being investigated as a route to produce silicon alloys. ntnu.no This approach could be adapted to synthesize this compound, turning a low-value waste into a high-value product.

Sustainable Production Processes: Developing more energy-efficient production methods for this compound is crucial. This could involve optimizing existing carbothermic or metallothermic reduction processes or developing novel electrochemical routes that operate at lower temperatures and with higher efficiency. ntnu.noessfeed.com

Recycling of Calcium-Bearing Materials: While most circular economy research has focused on calcium silicate products like insulation or masonry, the underlying principles are applicable. pttplc.comconstruction-products.euresearchgate.netbrazilianjournals.com.brbrazilianjournals.com.br Future work could investigate the recovery and recycling of this compound from steelmaking slags or other waste products, creating a closed-loop system that minimizes the need for virgin raw materials like limestone and quartz. essfeed.com

By reimagining the production of this compound through the lens of a circular economy, researchers aim to reduce the environmental footprint of the metallurgical industry and conserve natural resources.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for high-purity calcium silicide, and how do experimental parameters influence product composition?

  • Methodology : Two primary methods are documented:

  • Direct synthesis : Mixing stoichiometric ratios of calcium (Ca) and silicon (Si) under inert atmospheres (e.g., CO₂ or Ar) at 1000–1400°C. Reaction kinetics are temperature-dependent, with higher temperatures favoring CaSi₂ formation .
  • Flux-assisted synthesis : Using CaO with Si and fluxes (e.g., CaF₂ or CaCl₂) at 1400°C to reduce impurities. Fluxes lower melting points and enhance reactivity .
    • Data Table :
MethodTemperature (°C)AtmosphereKey ProductsImpurities
Direct1000–1400CO₂/ArCaSi, CaSi₂Fe, Al (from industrial-grade precursors)
Flux-assisted1400InertCaSi₂Residual flux (e.g., CaF₂)

Q. How can researchers characterize this compound’s structural and thermal properties?

  • Methodology :

  • X-ray diffraction (XRD) : Identifies crystalline phases (e.g., CaSi₂ vs. CaSi) and lattice parameters .
  • Thermogravimetric analysis (TGA) : Measures thermal stability; CaSi₂ decomposes in water or humid air, releasing H₂ and forming Ca(OH)₂ .
  • Scanning electron microscopy (SEM) : Reveals morphology (e.g., porous vs. dense structures) influenced by synthesis conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity with water be resolved?

  • Context : Some studies report rapid H₂ release in cold water , while others note decomposition only in hot water .
  • Methodology :

  • Conduct controlled experiments varying water temperature (20–100°C) and pH.
  • Use gas chromatography to quantify H₂ yield and XRD to identify secondary phases (e.g., Ca(OH)₂).
  • Reference industrial-grade vs. high-purity CaSi₂ to assess impurity effects (e.g., Fe/Al catalyzing reactions) .

Q. What advanced techniques optimize phase-pure CaSi₂ synthesis and prevent unwanted silicide phases (e.g., CaSi)?

  • Methodology :

  • In situ XRD : Monitors phase evolution during synthesis to adjust heating rates or quenching protocols .
  • Differential scanning calorimetry (DSC) : Identifies melting points (e.g., CaSi₂ melts at 1033°C) to refine temperature profiles .
  • Flux optimization : Test alternative fluxes (e.g., LiF) to minimize side reactions and improve yield .

Q. How do impurities (e.g., Fe, Al) in industrial-grade CaSi₂ affect its performance in metallurgical applications?

  • Methodology :

  • Compare impurity-rich vs. purified CaSi₂ in steel deoxidation experiments.
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify impurity levels and correlate with desulfurization efficiency .
  • Key Finding : Fe impurities enhance reactivity but reduce alloy purity, requiring trade-offs in industrial settings .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Methodology :

  • Store CaSi₂ under inert gases (Ar/N₂) to prevent hydrolysis.
  • Use explosion-proof equipment during milling or heating.
  • Reference UN transport guidelines (UN1405; Hazard Class 4.3) for spill management and emergency response .

Q. How can this compound’s role in alloy design be systematically evaluated for high-temperature applications?

  • Methodology :

  • Mechanical testing : Assess hardness and thermal expansion coefficients of CaSi₂-containing alloys (e.g., CaSi₂/Fe composites) .
  • Phase stability modeling : Use CALPHAD (CALculation of PHAse Diagrams) software to predict phase behavior under stress or thermal cycling .

Key Research Challenges

  • Phase Control : Balancing reaction kinetics and thermodynamics to avoid mixed phases (e.g., CaSi vs. CaSi₂) .
  • Reproducibility : Standardizing synthesis protocols to mitigate batch-to-batch variability in academic labs .
  • Data Gaps : Limited studies on CaSi₂’s electronic properties (e.g., bandgap) for semiconductor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.